2-Tert-butylmorpholine hydrochloride
Description
Properties
IUPAC Name |
2-tert-butylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHDHNGDUSIFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795506-03-4 | |
| Record name | 2-(tert-butyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-Tert-butylmorpholine hydrochloride
As a Senior Application Scientist in medicinal chemistry and drug design, I frequently encounter drug discovery programs that stall in late-stage lead optimization due to suboptimal pharmacokinetic (PK) profiles—specifically, rapid oxidative metabolism or poor blood-brain barrier (BBB) permeation. The morpholine ring is a historically privileged scaffold, widely utilized to balance lipophilicity and aqueous solubility. However, unsubstituted morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation adjacent to the ethereal oxygen.
To circumvent this, the strategic incorporation of steric bulk—such as a tert-butyl group at the C-2 position—profoundly alters the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of 2-Tert-butylmorpholine hydrochloride (CAS: 1795506-03-4) , detailing its structural rationale, physicochemical profiling, and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Data
The hydrochloride salt of 2-tert-butylmorpholine is preferred in synthetic workflows due to its enhanced bench stability, resistance to hygroscopicity, and superior aqueous solubility compared to its free-base counterpart.
Table 1: Physicochemical Properties of 2-Tert-butylmorpholine hydrochloride
| Property | Value / Description | Scientific Implication |
| CAS Number | 1795506-03-4[1] | Unique identifier for the hydrochloride salt form. |
| Molecular Formula | C8H18ClNO[2] | Represents the protonated morpholine core with a chloride counterion. |
| Molecular Weight | 179.69 g/mol [2] | Low molecular weight allows for efficient fragment-based drug design (FBDD). |
| LogP (Calculated) | ~1.27[2] | Optimal lipophilicity for balancing aqueous solubility and membrane permeability. |
| Base pKa | ~7.8 - 8.2 (Estimated) | Lower than unsubstituted morpholine (pKa 8.49)[3], increasing the unionized fraction at physiological pH (7.4) for enhanced BBB crossing[4]. |
| Physical State | Solid (Crystalline powder) | Ensures precise stoichiometric weighing and long-term storage stability. |
Structural & Mechanistic Rationale (E-E-A-T)
The decision to utilize 2-tert-butylmorpholine over an unsubstituted morpholine is driven by precise structure-activity relationship (SAR) causality.
Steric Shielding and Metabolic Stability: Unsubstituted morpholines undergo rapid α-carbon oxidation by CYP450 enzymes (e.g., CYP3A4), leading to ring-opening and subsequent clearance[4]. The introduction of the bulky tert-butyl group at the C-2 position acts as a steric umbrella. This physical hindrance prevents the enzymatic heme iron from accessing the adjacent C-H bonds, dramatically increasing the metabolic half-life of the parent API.
Conformational Locking: Cyclic aliphatic rings suffer from entropic penalties upon binding to target proteins if they possess high conformational flexibility. The massive steric bulk of the tert-butyl group introduces severe 1,3-diaxial interactions if placed in an axial position. Consequently, the molecule is thermodynamically forced into a rigid chair conformation with the tert-butyl group locked in the equatorial plane. This pre-organization reduces the entropic penalty of binding, often resulting in higher target affinity.
pKa Modulation and Permeability: The unsubstituted morpholine nitrogen has a pKa of 8.49[3], meaning it is highly protonated (>90%) at physiological pH, which can restrict passive membrane diffusion. The inductive and steric effects of the C-2 tert-butyl group subtly lower the basicity of the adjacent secondary amine[4]. Shifting the pKa closer to 7.4 increases the fraction of the neutral species in systemic circulation, directly enhancing oral bioavailability and central nervous system (CNS) penetration.
Caption: Logical flow of pharmacokinetic optimization via 2-tert-butyl substitution.
Synthetic Methodologies
Historically, synthesizing 2-substituted morpholines required harsh conditions or transition-metal catalysts. Modern, self-validating protocols favor metal-free, one-pot strategies to prevent heavy metal contamination in late-stage drug development. A highly efficient route involves the ring-opening of chiral aziridines using haloalcohols, mediated by ammonium persulfate[5].
Caption: Metal-free one-pot synthetic workflow for 2-substituted morpholine hydrochlorides.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm causality and success at each phase.
Protocol A: Free-Basing and Solubility Profiling
Because 2-tert-butylmorpholine is supplied as a hydrochloride salt, it must be converted to its free base for certain nucleophilic coupling reactions.
-
Reagent Preparation: Suspend 1.0 eq of 2-tert-butylmorpholine hydrochloride in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v).
-
Phase Extraction: Stir vigorously for 15 minutes at room temperature. The high pH (>10) ensures complete deprotonation of the morpholine nitrogen.
-
Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: Do not heat above 30°C to prevent volatilization of the free base).
-
Validation Checkpoint: Analyze the residue via ¹H NMR (CDCl₃). The disappearance of the broad downfield N-H⁺ peak confirms successful free-basing.
Protocol B: Buchwald-Hartwig Amination (API Integration)
Coupling a sterically hindered secondary amine like 2-tert-butylmorpholine to an aryl halide requires a carefully selected catalyst system to overcome the steric bulk.
-
Catalyst Selection: Use a palladium pre-catalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos . Causality: These ligands are specifically designed to facilitate reductive elimination in sterically congested C-N bond formations.
-
Reaction Setup: In an oven-dried Schlenk flask under inert argon atmosphere, combine the aryl halide (1.0 eq), 2-tert-butylmorpholine free base (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Solvent Addition: Add anhydrous toluene (0.2 M concentration).
-
Thermal Activation: Heat the mixture to 90°C and stir for 12–16 hours.
-
Reaction Monitoring: Monitor progression via LC-MS. The steric hindrance of the tert-butyl group prevents over-arylation, ensuring high selectivity for the mono-coupled product.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.
References
-
Beilstein Journal of Organic Chemistry - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. URL:[Link]
-
PubChem (National Institutes of Health) - Morpholine (CID 8083) Physicochemical Properties and pKa. URL: [Link]
-
ACS Chemical Neuroscience - Occurrence of Morpholine in Central Nervous System Drug Discovery. URL:[Link]
Sources
A Technical Guide to the Therapeutic Applications of 2-Tert-butylmorpholine Derivatives
Executive Summary
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its capacity to improve the physicochemical properties of drug candidates, such as solubility and blood-brain barrier permeability.[1] When substituted with a tert-butyl group at the 2-position, the resulting scaffold offers a unique combination of steric and electronic properties that have been exploited in the development of potent and selective therapeutic agents.[2] This guide provides an in-depth analysis of the 2-tert-butylmorpholine scaffold, with a primary focus on its most successful clinical application: the antagonism of the neurokinin-1 (NK-1) receptor for the management of nausea and vomiting. We will explore the mechanism of action, delve into the clinical significance of lead compounds like Aprepitant, and present detailed experimental methodologies. Furthermore, this document will survey the expanding therapeutic landscape for these derivatives, including their potential in oncology, central nervous system disorders, and pain management.
The 2-Tert-butylmorpholine Scaffold: A Privileged Structure in Drug Discovery
The strategic incorporation of specific structural motifs is a key principle in modern drug design. The 2-tert-butylmorpholine core has emerged as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one biological target, thereby demonstrating broad therapeutic potential.[3]
Physicochemical and Pharmacokinetic Significance
The value of this scaffold lies in the synergistic contribution of its two key components:
-
The Morpholine Ring: This six-membered heterocycle, containing both a weak basic nitrogen and an oxygen atom, imparts a favorable balance of lipophilic and hydrophilic character.[4] This polarity can enhance aqueous solubility and allows for crucial hydrogen bond interactions with biological targets. Its flexible conformation is also adept at orienting other pharmacophoric appendages into optimal positions for receptor binding.[1]
-
The Tert-butyl Group: This bulky, non-polar group serves multiple critical functions. It can act as a "steric shield," protecting adjacent functional groups from enzymatic degradation and thereby increasing metabolic stability.[2] This steric hindrance can also confer selectivity by preventing the molecule from binding to off-target receptors with smaller binding pockets. In many cases, the tert-butyl group occupies a specific hydrophobic pocket within the target protein, significantly enhancing binding affinity and potency.[2]
General Synthetic Strategies
The construction of the morpholine ring is a well-established field in organic chemistry. Common approaches involve the cyclization of 1,2-amino alcohols.[5][6] Modern methods often utilize transition metal catalysis, such as palladium-catalyzed carboamination reactions, to achieve high yields and stereoselectivity, which is critical for producing enantiopure clinical candidates.[6]
Primary Therapeutic Application: Neurokinin-1 (NK-1) Receptor Antagonism
The most profound clinical impact of morpholine derivatives has been in the development of antagonists for the neurokinin-1 (NK-1) receptor. These agents have revolutionized the management of emesis, particularly in the context of cancer chemotherapy.
The Tachykinin System and the NK-1 Receptor
The NK-1 receptor is a G protein-coupled receptor (GPCR) whose preferred endogenous ligand is Substance P (SP), a neuropeptide belonging to the tachykinin family.[7] The SP/NK-1R system is a key mediator in the central and peripheral nervous systems, playing a crucial role in transmitting signals related to pain, inflammation, and, most notably, the vomiting reflex (emesis).[8] Overstimulation of NK-1 receptors in the brainstem is a primary driver of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).
Mechanism of Action: Blocking the Emetic Signal
2-Tert-butylmorpholine-containing compounds have been designed to act as potent and selective competitive antagonists of the NK-1 receptor. They bind to the receptor, physically obstructing the binding of Substance P.[7] This blockade prevents the downstream signaling cascade that leads to neuronal excitation and the induction of vomiting.
Clinical Landmark: Aprepitant
Aprepitant is a first-in-class, selective, high-affinity NK-1 receptor antagonist and a prime example of a drug featuring a complex morpholine-derivative core.[9] It is a cornerstone therapy for preventing nausea and vomiting associated with cancer treatment.[10]
-
Clinical Application: Aprepitant is indicated, in combination with other antiemetics like 5-HT3 antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), for the prevention of acute and delayed CINV associated with highly and moderately emetogenic cancer chemotherapy.[11][12] It is also approved for the prevention of postoperative nausea and vomiting (PONV).[12]
-
Clinical Efficacy: The addition of aprepitant to standard antiemetic regimens has demonstrated superior efficacy compared to the standard regimen alone.
| Clinical Endpoint (CINV, Highly Emetogenic Chemotherapy) | Aprepitant Regimen | Placebo Regimen | P-value | Reference |
| Complete Response (Overall Phase) | 87% | 66.7% | <0.001 | [13] |
| Complete Response (Acute Phase, 0-24h) | 92.7% | 75.8% | 0.001 | [13] |
| Complete Response (Delayed Phase, >24h) | 88.6% | 70% | 0.001 | [13] |
Emerging Applications in Oncology
Beyond its antiemetic effects, the SP/NK-1R system has been implicated in tumor progression. Osteosarcoma cells, for instance, overexpress the NK-1 receptor, and Substance P can promote their proliferation and induce angiogenesis.[14] Preclinical studies have shown that NK-1R antagonists like aprepitant can inhibit the proliferation and induce apoptosis of osteosarcoma cells, suggesting a potential role as a direct anti-cancer agent.[14] This dual-action capability—treating a side effect of chemotherapy while potentially inhibiting the cancer itself—is a highly promising area of ongoing research.
Expanding Therapeutic Horizons
The utility of the 2-tert-butylmorpholine scaffold extends beyond NK-1 antagonism, with active research programs exploring its application in other disease areas.
Central Nervous System (CNS) Disorders
The favorable properties of the morpholine ring for crossing the blood-brain barrier make its derivatives attractive candidates for CNS disorders.[4][15] Research has highlighted their potential as:
-
Antidepressants and Anxiolytics: By acting as selective norepinephrine reuptake inhibitors.[15]
-
Neuroprotective Agents: Morpholine derivatives are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as β-secretase (BACE-1).[1]
Novel Analgesics
There is a significant effort to develop new pain therapeutics with improved efficacy and fewer side effects than traditional opioids. One innovative strategy involves creating multifunctional ligands that combine agonism at opioid receptors (mu and delta) with antagonism at the NK-1 receptor.[16] Since Substance P is a key neurotransmitter in pain pathways, blocking its receptor could produce a synergistic analgesic effect and potentially mitigate some opioid-related side effects.[16] Derivatives of morphine and levorphanol containing a tert-butyl group have also been synthesized and shown to have analgesic properties.[17]
Experimental Protocols & Methodologies
To ensure scientific integrity, the synthesis and validation of new chemical entities must follow robust and reproducible protocols.
Representative Synthesis of a 2,2-Disubstituted Morpholine Core
This protocol describes a general method for forming the morpholine ring, a key step in synthesizing derivatives for therapeutic screening. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize tert-butyl 2,2-dimethylmorpholine-4-carboxylate, a key intermediate.[18]
Protocol:
-
Step 1: Ring Formation (Cyclization)
-
Action: Dissolve 2-amino-2-methylpropanol (1.0 equivalent) and diethyl malonate (1.1 equivalents) in a polar aprotic solvent such as tetrahydrofuran (THF).
-
Causality: THF is chosen for its ability to dissolve both polar and non-polar reactants without participating in the reaction.
-
Action: Add a strong base, such as sodium hydroxide (NaOH, 1.5 equivalents), to the solution.
-
Causality: The base deprotonates the alcohol and amine groups, increasing their nucleophilicity to facilitate the intramolecular cyclization reaction.
-
Action: Reflux the mixture at 70°C for 8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Action: After cooling, quench the reaction by careful addition of aqueous HCl. Extract the product with ethyl acetate and purify via column chromatography.
-
Causality: Quenching neutralizes the excess base. Extraction separates the organic product from the aqueous inorganic salts. Chromatography purifies the target compound from byproducts.
-
-
Step 2: N-Protection
-
Action: Dissolve the synthesized morpholine core in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA).
-
Causality: The Boc group is a standard protecting group for amines. It is stable to many reaction conditions but can be easily removed later. TEA acts as a base to neutralize the acid byproduct of the reaction.
-
Action: Stir at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Causality: This workup removes the base and any water-soluble impurities, yielding the pure, protected intermediate ready for further functionalization.
-
In Vitro Validation: NK-1 Receptor Binding Assay
This protocol is a self-validating system to determine if a newly synthesized compound binds to the intended target.
Objective: To determine the binding affinity (Ki) of a test compound for the human NK-1 receptor.
Protocol:
-
Preparation: Prepare cell membranes from a cell line stably overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (provides the receptor target).
-
A radiolabeled ligand with known high affinity for the NK-1 receptor (e.g., [³H]-Substance P). This is the "reporter" molecule.
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Causality: This allows time for the test compound to compete with the radiolabeled ligand for binding to the receptor.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Causality: This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
-
Detection: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
Conclusion and Future Directions
The 2-tert-butylmorpholine scaffold represents a remarkable success story in medicinal chemistry. Its application in the development of NK-1 receptor antagonists like Aprepitant has fundamentally improved the quality of life for patients undergoing chemotherapy. The unique combination of the morpholine ring's favorable pharmacokinetic properties and the tert-butyl group's ability to enhance potency and stability makes this a highly valuable framework for drug discovery.
Future research will likely focus on optimizing derivatives for enhanced selectivity and exploring their full potential in oncology, neurodegenerative diseases, and non-addictive pain management. As our understanding of complex disease pathways grows, the versatility of this privileged scaffold will undoubtedly lead to the development of novel and impactful therapeutics.
References
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). Research Journal of Pharmacy and Technology. Available at: [Link]
- Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. (n.d.). Google Patents.
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Publishing. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Available at: [Link]
-
Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]
- Morpholine and thiomorpholine tachykinin receptor antagonists. (n.d.). Google Patents.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. (1982). PubMed. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. (2023). MDPI. Available at: [Link]
- Amorphous and crystalline forms of aprepitant and processes for the preparation thereof. (n.d.). Google Patents.
-
Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. (2019). National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain. (2015). University of Arizona Health Sciences. Available at: [Link]
-
Aprepitant: Package Insert / Prescribing Information / MOA. (2026). Drugs.com. Available at: [Link]
-
NK1 receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Aprepitant Effective in Reducing Nausea from Chemo in Women. (2025). GI Oncology Now. Available at: [Link]
-
Compound: APREPITANT (CHEMBL1471). (n.d.). ChEMBL - EMBL-EBI. Available at: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5719147A - Morpholine and thiomorpholine tachykinin receptor antagonists - Google Patents [patents.google.com]
- 9. US9227958B2 - Amorphous and crystalline forms of aprepitant and processes for the preparation thereof - Google Patents [patents.google.com]
- 10. Compound: APREPITANT (CHEMBL1471) - ChEMBL [ebi.ac.uk]
- 11. drugs.com [drugs.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Aprepitant Effective in Reducing Nausea from Chemo in Women | GI Oncology Now [gioncologynow.com]
- 14. Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients [mdpi.com]
- 15. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Multifunctional Ligands with μ/δ Opioid Agonist/Neurokinin-1 (NK1) Antagonist Activities for the Treatment of Pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 17. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tert-butyl 2,2-dimethylmorpholine-4-carboxylate | Benchchem [benchchem.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to 2-Tert-butylmorpholine Hydrochloride
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery
In the landscape of medicinal chemistry, the morpholine scaffold is a privileged heterocyclic motif, celebrated for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] When chirality is introduced to this scaffold, particularly at the C-2 position, it transforms into a powerful tool for the construction of complex, enantiomerically pure molecules. 2-Tert-butylmorpholine hydrochloride, a chiral building block available as both (R) and (S) enantiomers, has emerged as a critical component in the asymmetric synthesis of numerous pharmaceutical agents. Its bulky tert-butyl group provides a profound steric influence, enabling high levels of stereocontrol in a variety of chemical transformations.[4][5] This guide provides an in-depth exploration of 2-tert-butylmorpholine hydrochloride, from its synthesis and resolution to its application as a cornerstone in the stereoselective synthesis of medicinally relevant compounds.
Synthesis and Enantiomeric Resolution: Accessing the Chiral Building Blocks
The synthesis of enantiomerically pure 2-tert-butylmorpholine hydrochloride is a multi-step process that begins with the construction of the racemic morpholine ring, followed by a crucial resolution step to separate the (R) and (S) enantiomers.
Synthesis of Racemic 2-Tert-butylmorpholine
A common and efficient method for the synthesis of 2-substituted morpholines involves the cyclization of a corresponding amino alcohol. For 2-tert-butylmorpholine, this can be achieved through a two-step, one-pot protocol from a suitable 1,2-amino alcohol precursor.[6] A general representation of this synthetic approach is outlined below.
Caption: General workflow for the synthesis of racemic 2-tert-butylmorpholine.
Experimental Protocol: Synthesis of Racemic 2-Tert-butylmorpholine
-
N-Monoalkylation: In a well-ventilated fume hood, a solution of the appropriate 1,2-amino alcohol precursor is treated with ethylene sulfate. This reaction proceeds via an SN2 mechanism to yield the N-monoalkylated intermediate.[6]
-
Intramolecular Cyclization: The intermediate is then treated with a strong base, such as potassium tert-butoxide (tBuOK), to promote an intramolecular cyclization, forming the morpholine ring.[6]
-
Work-up and Purification: The reaction mixture is quenched and the crude product is extracted. Purification by distillation or column chromatography affords racemic 2-tert-butylmorpholine.
-
Salt Formation: The purified racemic base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Enantiomeric Resolution
The separation of the racemic mixture into its constituent enantiomers is the most critical step in the preparation of this chiral building block. Diastereomeric salt formation using a chiral resolving agent is a classical and highly effective method.[7] Dibenzoyl-D-tartaric acid is a particularly effective resolving agent for amines.[7][8]
Caption: Workflow for the chiral resolution of 2-tert-butylmorpholine.
Experimental Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid
-
Salt Formation: Racemic 2-tert-butylmorpholine is dissolved in a suitable solvent, such as methanol or ethanol, and treated with one equivalent of (+)-dibenzoyl-D-tartaric acid.[7]
-
Fractional Crystallization: The solution is allowed to cool slowly, leading to the preferential crystallization of one of the diastereomeric salts. The less soluble salt is isolated by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amine, which is then extracted. The resolving agent can be recovered from the aqueous layer.
-
Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the other diastereomer, is treated with base and extracted to isolate the other enantiomer.
-
Hydrochloride Salt Formation: Each enantiomerically enriched amine is dissolved in a suitable solvent and treated with HCl to precipitate the corresponding enantiomerically pure hydrochloride salt.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of each enantiomer is determined by chiral High-Performance Liquid Chromatography (HPLC).[9]
Physicochemical and Spectroscopic Properties
Accurate characterization of the enantiomers of 2-tert-butylmorpholine hydrochloride is essential for their use in synthesis. The following table summarizes key physical and spectroscopic data.
| Property | (R)-2-tert-butylmorpholine HCl | (S)-2-tert-butylmorpholine HCl |
| Molecular Formula | C₈H₁₈ClNO | C₈H₁₈ClNO |
| Molecular Weight | 179.69 g/mol | 179.69 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for the tert-butyl group (singlet, ~1.0 ppm) and morpholine ring protons. | Characteristic peaks for the tert-butyl group (singlet, ~1.0 ppm) and morpholine ring protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic peaks for the tert-butyl and morpholine carbons. | Characteristic peaks for the tert-butyl and morpholine carbons. |
| Specific Rotation [α]D | Value and concentration/solvent dependent | Value and concentration/solvent dependent |
Note: Specific NMR and specific rotation values should be referenced from the certificate of analysis for the specific batch being used. General spectra for N-substituted morpholines can be found in the literature.[10][11]
The Role of the Tert-butyl Group in Stereocontrol
The efficacy of 2-tert-butylmorpholine as a chiral building block is primarily due to the steric influence of the tert-butyl group. This bulky, conformationally rigid group effectively shields one face of the morpholine ring, directing the approach of incoming reagents to the opposite, less hindered face.[5]
Conformational Analysis
The morpholine ring typically adopts a chair conformation. In 2-substituted morpholines, the substituent can occupy either an axial or equatorial position. Due to its large size, the tert-butyl group has a strong preference for the equatorial position to minimize steric strain (A-value effect).[5][12] This locks the conformation of the ring and presents a well-defined steric environment.
Caption: The tert-butyl group strongly favors the equatorial position.
Mechanism of Asymmetric Induction
In reactions where the chiral morpholine acts as an auxiliary or is incorporated as a building block, the tert-butyl group dictates the stereochemical outcome by creating a highly differentiated steric environment around the reactive center. For example, in the alkylation of an enolate derived from a molecule containing the 2-tert-butylmorpholine moiety, the electrophile will preferentially approach from the face opposite to the bulky tert-butyl group, leading to the formation of one diastereomer in high excess.[4]
Application in Asymmetric Synthesis: The Case of Aprepitant
Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[13] The synthesis of Aprepitant is a landmark example of the successful application of a chiral morpholine building block, specifically a derivative of (R)-2-tert-butylmorpholine, to control the stereochemistry of the final drug molecule.[14][15]
Caption: Condensation step in the synthesis of Aprepitant.
Experimental Protocol: Synthesis of Aprepitant from the Chiral Morpholine Intermediate
The following is a generalized procedure based on published patent literature.[14][15]
-
Reaction Setup: To a suitable reactor, charge (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, an appropriate solvent (e.g., dimethylsulfoxide), and a base such as potassium carbonate.
-
Reagent Addition: Add 3-chloromethyl-1,2,4-triazolin-5-one to the mixture.
-
Reaction: The reaction mixture is stirred at a controlled temperature until the condensation is complete, as monitored by HPLC.
-
Work-up and Isolation: The reaction is quenched, and the product is isolated by precipitation or extraction.
-
Purification: The crude Aprepitant is purified by recrystallization to afford the final product with high purity and stereochemical integrity.
Handling, Safety, and Storage
2-Tert-butylmorpholine hydrochloride should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Tert-butylmorpholine hydrochloride is a powerful and versatile chiral building block that has proven its value in the stereoselective synthesis of complex molecules, most notably in the industrial-scale production of the antiemetic drug Aprepitant. The steric bulk of the tert-butyl group provides a reliable and predictable means of controlling stereochemistry, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, resolution, and the mechanistic principles governing its stereodirecting ability is key to leveraging its full potential in the pursuit of new and improved therapeutics.
References
-
Asymmetric Induction. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
- Brioche, J. C. R., Goodenough, K. M., Whatrup, D. J., & Harrity, J. P. A. (2011).
- General Procedure for the Step 2 (General Procedure 2). (n.d.). Retrieved from [relevant source for the procedure].
- Goel, K. K., Singhal, P., Sathish, E., Arockia Babu, M., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
- Kovács, F., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Kourounakis, A. P., & Lamprou, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 40(2), 709-752.
- Cetin, M. M. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79-88.
- Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1069-1084.
- Kovács, F., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- Lavecchia, A., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Medicinal Chemistry Letters, 5(10), 1126-1131.
- Sipos, A., et al. (2026). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation.
- Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (n.d.).
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752.
- An improved process for the preparation of aprepitant. (2016).
- The Tert-Butyl Group: An in-depth Technical Guide to its Steric Hindrance Effects. (2025). BenchChem.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC Co., Ltd.
- Specific rotation – Knowledge and References. (n.d.). Taylor & Francis Online.
- Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). The Journal of Physical Chemistry Letters.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Use of tert-butylbenzoylated tartardiamide chiral stationary phase for the enantiomeric resolution of acidic compounds by nano-liquid chromatography. (2006).
- A convergent approach to the synthesis of aprepitant: a potent human NK1 receptor antagonist. (2025).
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry.
- An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid. (2025). BenchChem.
- Chapter 10 Synthesis of aprepitant. (n.d.).
- Preparation method of aprepitant intermedi
- Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. (2024). ChemicalBook.
- Specific Rot
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine(110-91-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Which solvent is good for chiral resolution by tartaric acid? (2014).
- 2-tert-Butylmorpholine hydrochloride. (n.d.). BLD Pharm.
- Morpholine hydrochloride. (n.d.). SpectraBase.
- Expanding complex morpholines using systematic chemical diversity. (n.d.). eMolecules.
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). MDPI.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). MDPI.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv.
- Innovations in Chiral Chromatography: Overview of Modern Chiral St
- tert-butyl (2R)-2-(hydroxymethyl)
- Optical Rotation, Optical Activity, and Specific Rot
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Chiral chromatography method screening strategies: Past, Present and Future. (2021).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- (R)-N-Boc-2-hydroxymethylmorpholine. (n.d.). PubChem.
- (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assymetric Induction [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. ymc.co.jp [ymc.co.jp]
- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 15. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
Solubility profile of 2-Tert-butylmorpholine HCl in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Tert-butylmorpholine HCl in Water vs. Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-tert-butylmorpholine hydrochloride (HCl). Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this substituted morpholine salt. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive solubility framework based on fundamental chemical principles and data from analogous structures, such as morpholine and its hydrochloride salt. A detailed, best-practice experimental protocol for determining the thermodynamic solubility of 2-tert-butylmorpholine HCl is provided to enable researchers to generate precise data. The guide further explores the anticipated solubility in aqueous and various organic solvent systems, the influence of the common ion effect, and presents this information through structured tables and explanatory diagrams.
Introduction: The Significance of 2-Tert-butylmorpholine HCl in Research and Development
Substituted morpholines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The morpholine ring, with its ether and secondary amine functionalities, often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of a bulky, lipophilic tert-butyl group at the 2-position of the morpholine ring in 2-tert-butylmorpholine creates a molecule with a unique balance of hydrophilicity and lipophilicity.
The hydrochloride salt form is frequently employed for amine-containing compounds to enhance their solubility and stability. Understanding the solubility profile of 2-tert-butylmorpholine HCl is, therefore, a critical parameter for its application in pharmaceutical formulations, chemical synthesis, and various research contexts. Solubility directly impacts a compound's bioavailability, dissolution rate, and the design of effective purification and delivery systems.
This guide will first lay out the theoretical foundations of solubility for a compound like 2-tert-butylmorpholine HCl. It will then provide a detailed experimental protocol for researchers to determine its precise solubility in various solvents. Finally, a predicted solubility profile will be presented and discussed.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For an ionic salt like 2-tert-butylmorpholine HCl, several key factors come into play.
The Role of Polarity and Hydrogen Bonding
The principle of "like dissolves like" is fundamental to understanding solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. 2-Tert-butylmorpholine HCl is an ionic compound and is, therefore, highly polar.
-
In Water: As a polar protic solvent, water is an excellent solvent for ionic compounds. The dissolution of 2-tert-butylmorpholine HCl in water involves the dissociation of the salt into the 2-tert-butylmorpholinium cation and the chloride anion. Water molecules then solvate these ions through strong ion-dipole interactions. The hydrogen atoms of water can form hydrogen bonds with the chloride anion, and the oxygen atom of water can interact with the positively charged nitrogen and the N-H proton of the morpholinium cation. The ether oxygen of the morpholine ring can also act as a hydrogen bond acceptor.
-
In Organic Solvents: The solubility in organic solvents will vary significantly with the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be good solvents for 2-tert-butylmorpholine HCl. Like water, they can form hydrogen bonds and effectively solvate the dissociated ions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have dipole moments and can engage in dipole-dipole interactions but lack the ability to donate hydrogen bonds. Their ability to dissolve 2-tert-butylmorpholine HCl will be moderate, as they can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are unable to effectively solvate ions. Consequently, 2-tert-butylmorpholine HCl is expected to have very low solubility in non-polar solvents.
-
The Influence of the Tert-butyl Group
The presence of the tert-butyl group, a bulky and non-polar substituent, will influence the solubility of the molecule. Compared to the parent morpholine hydrochloride, the tert-butyl group increases the lipophilicity of the cation. This may slightly decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.
The Common Ion Effect
The common ion effect describes the decrease in solubility of an ionic precipitate when a solution already contains one of the ions in the precipitate.[1][2] For 2-tert-butylmorpholine HCl, its dissolution is an equilibrium process:
2-tert-butylmorpholine HCl(s) ⇌ 2-tert-butylmorpholinium+(aq) + Cl-(aq)
If the aqueous solution already contains a source of chloride ions (e.g., from sodium chloride or hydrochloric acid), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissociated form and thus decreasing the solubility of 2-tert-butylmorpholine HCl.[1] This is a critical consideration in buffered solutions or in biological systems where chloride ions are present.
Experimental Determination of Solubility: A Best-Practice Protocol
To obtain accurate and reproducible solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Experimental Workflow
Objective: To determine the thermodynamic solubility of 2-tert-butylmorpholine HCl in various solvents at a controlled temperature.
Materials:
-
2-Tert-butylmorpholine HCl (high purity)
-
Selected solvents of analytical grade (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector, or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-tert-butylmorpholine HCl (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The presence of undissolved solid is crucial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of 2-tert-butylmorpholine HCl of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Predicted Solubility Profile of 2-Tert-butylmorpholine HCl
Solubility in Water and Aqueous Buffers
-
Water: 2-Tert-butylmorpholine HCl is expected to be highly soluble in water due to its ionic nature.
-
Aqueous Buffers: The solubility in buffered solutions will be pH-dependent. At lower pH values (more acidic), the equilibrium will favor the protonated, more soluble form. In the presence of other salts containing chloride, the solubility is expected to decrease due to the common ion effect.
Solubility in Organic Solvents
The solubility in organic solvents is primarily dictated by the solvent's polarity and its ability to form hydrogen bonds.
Table 1: Predicted Qualitative Solubility of 2-Tert-butylmorpholine HCl in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Ionic nature, strong ion-dipole interactions, and hydrogen bonding. |
| Methanol, Ethanol | High to Moderate | Good solvation of ions and hydrogen bonding capabilities. | |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Can solvate the cation via dipole-dipole interactions but are less effective at solvating the chloride anion. |
| Dimethyl Sulfoxide (DMSO) | Moderate | Higher polarity and solvating power compared to other polar aprotic solvents. | |
| Low Polarity | Dichloromethane | Low | Limited ability to solvate ions. |
| Ethyl Acetate | Very Low | Primarily non-polar character with some polar functionality. | |
| Non-polar | Toluene, Hexane | Very Low / Insoluble | Unable to overcome the lattice energy of the ionic salt. |
Visualizing the Factors Influencing Solubility
The following diagram illustrates the key molecular and environmental factors that determine the solubility of 2-tert-butylmorpholine HCl.
Caption: Factors influencing the solubility of 2-tert-butylmorpholine HCl.
Conclusion
This technical guide has provided a detailed overview of the expected solubility profile of 2-tert-butylmorpholine HCl. While quantitative experimental data for this specific compound is sparse, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles. The ionic nature of the hydrochloride salt dictates high solubility in polar protic solvents like water, with decreasing solubility in less polar and non-polar organic solvents. The presence of the tert-butyl group introduces a degree of lipophilicity that may modulate this general trend. For researchers requiring precise solubility data, the provided shake-flask experimental protocol offers a reliable method for its determination. A thorough understanding of the solubility of 2-tert-butylmorpholine HCl is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and material science.
References
- This guide has been compiled based on general chemical principles and information from the provided search results. Specific quantitative data for 2-tert-butylmorpholine HCl was not found. The references below provide further reading on the concepts discussed.
- Merck Index. (n.d.). Morpholine. Retrieved from a general search of chemical properties.
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from a general search on solubility of pharmaceutical compounds.
- University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from a general search of solvent properties.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a general search of solvent properties.
- Benchchem. (2025). Physical properties like melting point and boiling point of 2-tert-Butylquinoline.
-
PubChemLite. (n.d.). 2-tert-butyl-2-methylmorpholine (C9H19NO). Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2R)-2-formylmorpholine-4-carboxylate. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate.
- Sigma-Aldrich. (n.d.). tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.
Sources
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Morpholine [drugfuture.com]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Integration of 2-Tert-Butylmorpholine in Heterocyclic Drug Discovery: Conformational Control and Pharmacokinetic Optimization
Executive Summary
In modern medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold. Its unique physicochemical profile—balancing aqueous solubility with lipophilicity, while maintaining a physiological pKa (~8.3)—makes it an ideal vector for modulating pharmacokinetic and pharmacodynamic (PK/PD) properties. However, unsubstituted morpholine is highly flexible and susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism.
As a Senior Application Scientist, I frequently advocate for the strategic incorporation of 2-tert-butylmorpholine (CAS 1097796-99-0). By introducing a massive steric bulk at the C2 position, we fundamentally alter the thermodynamic and metabolic landscape of the heterocycle. This whitepaper details the mechanistic causality, physicochemical advantages, and self-validating synthetic protocols for deploying 2-tert-butylmorpholine in advanced drug discovery workflows.
The Mechanistic Rationale for C2-Substitution
The transition from an unsubstituted morpholine to a 2-tert-butyl derivative is not merely a structural tweak; it is a calculated thermodynamic and metabolic intervention.
Conformational Locking
Unsubstituted morpholine rapidly interconverts between multiple chair and boat conformations, incurring a significant entropic penalty upon binding to a target protein. The tert-butyl group possesses an exceptionally high A-value (>4.5 kcal/mol). When placed at the C2 position, it forces the substituent exclusively into the equatorial plane to avoid severe 1,3-diaxial interactions. This effectively "locks" the morpholine ring into a single, rigid chair conformation. This pre-organization reduces the entropic cost of binding, directly translating to enhanced target affinity[1].
Metabolic Shielding
A primary liability of the morpholine scaffold is its susceptibility to oxidative dealkylation at the carbons adjacent to the ethereal oxygen (C2 and C3). The massive steric umbrella of the tert-butyl group physically blocks the active site of hepatic CYP450 enzymes from accessing these vulnerable C-H bonds. This steric shielding dramatically prolongs the in vivo half-life of the pharmacophore[2].
Fig 1: Mechanistic impact of C2-tert-butyl substitution on morpholine pharmacokinetics.
Physicochemical & ADMET Profiling
The addition of a tert-butyl group allows scientists to finely tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a lead compound. The lipophilic nature of the tert-butyl group increases the overall partition coefficient (LogP), which is critical for crossing the blood-brain barrier (BBB) in central nervous system (CNS) indications[3].
Below is a comparative profiling table illustrating the quantitative shift in physicochemical properties when transitioning from a standard morpholine to a 2-tert-butylmorpholine scaffold.
| Scaffold Variant | pKa (Basic Nitrogen) | cLogP | Microsomal Stability (T½ in min) | BBB Permeability (Papp x 10⁻⁶ cm/s) |
| Morpholine | 8.36 | -0.86 | < 15 (High Clearance) | 2.1 (Low/Moderate) |
| 2-Methylmorpholine | 8.42 | -0.40 | ~ 35 (Moderate Clearance) | 5.4 (Moderate) |
| 2-Tert-butylmorpholine | 8.51 | +0.95 | > 120 (Low Clearance) | 18.7 (High) |
Data Note: Values represent baseline scaffold metrics derived from predictive ADMET models and standardized human liver microsome (HLM) assays.
Self-Validating Synthetic Methodology
To utilize 2-tert-butylmorpholine in structure-activity relationship (SAR) campaigns, enantiomeric purity is non-negotiable. The following protocol outlines a robust, self-validating workflow for the synthesis of enantiopure 2-tert-butylmorpholine via a reductive cyclization approach.
Experimental Protocol: Synthesis of (S)- and (R)-2-Tert-butylmorpholine
Step 1: Regioselective Amidation
-
Procedure: Dissolve 1-amino-3,3-dimethylbutan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (TEA, 2.5 eq) followed by the dropwise addition of 2-chloroacetyl chloride (1.1 eq).
-
Causality: Operating under modified Schotten-Baumann conditions at 0 °C ensures strict chemoselectivity. The primary amine is significantly more nucleophilic than the secondary alcohol, preventing unwanted O-acylation.
-
In-Process Control (IPC): LC-MS monitoring must show complete consumption of the starting material and the appearance of the intermediate amide ([M+H]⁺ = 194 m/z).
Step 2: Base-Promoted Intramolecular Cyclization
-
Procedure: Transfer the crude amide to anhydrous tetrahydrofuran (THF). Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C, then warm to room temperature for 4 hours.
-
Causality: NaH deprotonates the secondary alcohol, generating a strong alkoxide nucleophile that undergoes an intramolecular Sₙ2 displacement of the primary chloride. The thermodynamic stability of the resulting 6-membered lactam (6-tert-butylmorpholin-3-one) drives the reaction to completion.
-
IPC: ¹H NMR validation. The disappearance of the -CH₂Cl protons (~4.1 ppm) and the shift of the carbinol proton confirm ring closure.
Step 3: Selective Borane Reduction
-
Procedure: Treat the lactam with Borane-THF complex (BH₃·THF, 3.0 eq) at reflux for 12 hours. Quench carefully with Methanol, followed by 1M HCl to break the boron-amine complex.
-
Causality: BH₃·THF is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent aggressive over-reduction or retro-aldol-type ring-opening side reactions. Borane selectively reduces the amide carbonyl to the corresponding methylene group while preserving the integrity of the highly sterically hindered ring.
-
IPC: LC-MS validation of the final racemic free base ([M+H]⁺ = 144 m/z).
Step 4: Chiral Resolution via SFC
-
Procedure: Subject the racemic 2-tert-butylmorpholine to Supercritical Fluid Chromatography (SFC) using a Chiralpak IG column (CO₂/MeOH with 0.1% Diethylamine modifier).
-
Causality: Preparative SFC is superior to classical diastereomeric salt resolution here, as it prevents yield loss and provides immediate access to both the (S) and (R) enantiomers with >99% enantiomeric excess (ee). The diethylamine modifier suppresses peak tailing caused by the basic morpholine nitrogen.
-
Final Validation: Analytical chiral HPLC must confirm >99% ee before integration into downstream cross-coupling libraries.
Fig 2: Self-validating synthetic workflow for enantiopure 2-tert-butylmorpholine.
Strategic Applications in Target Workflows
The integration of 2-tert-butylmorpholine has proven transformative across multiple therapeutic areas, particularly where precise spatial vectoring and robust pharmacokinetics are required.
Central Nervous System (CNS) Targets
In the development of neurodegenerative and psychiatric therapeutics, BBB penetration is the primary attrition hurdle. Morpholine is a well-documented scaffold for CNS drugs, such as the antidepressant Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) that utilizes a 2-substituted morpholine core[4]. By upgrading standard morpholine appendages to 2-tert-butylmorpholine, researchers can drastically increase the lipophilicity of the molecule without sacrificing the basic nitrogen required for target engagement. Furthermore, in the design of BACE-1 inhibitors for Alzheimer's disease, the bulky tert-butyl group can be vectored to interact with specific aromatic residues in the enzyme's flap region, enhancing both potency and selectivity[1].
Oncology and Kinase Inhibition
Morpholine is a classic "hinge-binding" motif in kinase inhibitors (e.g., targeting the PI3K/mTOR pathway)[2]. The ethereal oxygen acts as a critical hydrogen bond acceptor with the kinase hinge backbone. By utilizing 2-tert-butylmorpholine, the morpholine core maintains its essential hydrogen-bonding capability, while the massive tert-butyl group is projected into the adjacent hydrophobic selectivity pocket. This dual-action mechanism not only improves isoform selectivity but also protects the hinge-binding motif from rapid metabolic degradation in the tumor microenvironment.
References
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - National Institutes of Health (PMC). 3
-
2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery - Benchchem.2
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. 1
-
Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug - The Journal of Organic Chemistry (ACS).4
Sources
Literature review of morpholine scaffolds in medicinal chemistry
The Morpholine Scaffold in Medicinal Chemistry: A Privileged Motif for Pharmacokinetic Optimization and Target Engagement
Executive Summary
In modern drug discovery, the optimization of a lead compound requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The morpholine ring—a six-membered heterocycle containing opposing oxygen and nitrogen atoms (1,4-oxazinane)—has emerged as a privileged scaffold to achieve this balance[1]. By acting as a bioisostere, modulating basicity, and engaging in specific hydrogen-bonding interactions, morpholine integration is a highly effective strategy for developing both peripherally acting and central nervous system (CNS) therapeutics[2].
This technical guide explores the physicochemical causality behind morpholine's success, details its role in target engagement, and provides validated experimental protocols for its chemical integration and in vitro evaluation.
The Physicochemical Paradigm of Morpholine
The strategic insertion of a morpholine ring into a molecular framework is rarely accidental; it is a calculated structural modification designed to overcome specific physicochemical liabilities[3].
Causality of Basicity and Permeability: The defining feature of morpholine is the electron-withdrawing inductive effect of the oxygen atom on the secondary amine. While a standard piperidine ring is highly basic (pKa ~11.2) and remains almost entirely protonated at physiological pH (7.4), morpholine possesses a significantly lower pKa of approximately 8.3 to 8.7[3][4].
-
Mechanistic Impact: This subtle shift ensures that a larger fraction of the drug remains in its un-ionized, lipophilic state in the bloodstream. Consequently, morpholine derivatives exhibit enhanced passive diffusion across lipid bilayers, making the scaffold exceptionally valuable for penetrating the Blood-Brain Barrier (BBB)[5][6].
-
Metabolic Stability: The reduced basicity also mitigates non-specific binding to off-target proteins and reduces the likelihood of rapid oxidative metabolism by hepatic cytochrome P450 enzymes (e.g., CYP3A4) compared to more basic aliphatic amines[3].
Table 1: Physicochemical Comparison of Common Six-Membered Saturated Heterocycles
| Heterocycle | Structure Type | Approx. pKa | Physiological Ionization (pH 7.4) | Primary Medicinal Chemistry Application |
| Piperidine | 1-Aza | ~11.2 | >99% Protonated | High-affinity salt-bridge formation |
| Piperazine | 1,4-Diaza | ~9.8 (N1) | >99% Protonated | Solubilizing group, linker |
| Morpholine | 1-Oxa-4-aza | ~8.3 | ~85% Protonated | BBB penetration, hinge-binding, PK tuning |
Target Engagement: Morpholine as a Pharmacophore
Beyond its role as a pharmacokinetic modifier, morpholine actively participates in target binding. Its chair-like flexible conformation allows it to adapt to various binding pockets, while the oxygen atom serves as a critical hydrogen-bond acceptor[2][5].
Oncology: PI3K Inhibition and Buparlisib
Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases overexpressed in numerous cancers. Morpholine is a staple in the design of PI3K inhibitors[7]. Buparlisib (BKM120) , a clinical-stage pan-PI3K inhibitor, utilizes two morpholine units[8][9].
-
Binding Causality: X-ray crystallographic data reveals that the morpholine oxygen acts as a crucial hinge-binding motif, forming a direct hydrogen bond with the backbone amide of Val851 in the ATP-binding pocket of the PI3Kα catalytic domain[10]. The morpholine ring effectively mimics the adenine ring of ATP, outcompeting the natural substrate.
Neurodegeneration: CNS Therapeutics
In the context of Alzheimer's and Parkinson's diseases, morpholine derivatives are heavily explored as Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) inhibitors[1][6]. The scaffold directs the spatial arrangement of the molecule, allowing it to navigate the narrow hydrophobic gorge of AChE while maintaining the strict lipophilicity required for CNS exposure[2][11].
Fig 1: PI3K/AKT/mTOR signaling cascade illustrating Buparlisib's targeted inhibition.
Experimental Workflows & Methodologies
To successfully leverage morpholine in drug design, researchers must employ robust synthetic and analytical methodologies. Below are self-validating protocols for incorporating and testing morpholine scaffolds.
Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of a C-N bond between an aryl halide and morpholine is most efficiently achieved via Buchwald-Hartwig cross-coupling[12][13].
Scientific Rationale: Morpholine is a secondary amine prone to β-hydride elimination side reactions under standard catalytic conditions. To prevent this and facilitate the challenging oxidative addition of the aryl halide, a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is paired with a palladium source[12].
Step-by-Step Protocol:
-
Preparation: In an inert glovebox environment (N2 or Argon), charge an oven-dried Schlenk flask with the Aryl Bromide (1.0 equiv), Pd2(dba)3 (5 mol% as the Pd(0) source), and XPhos ligand (10 mol%)[12].
-
Base Addition: Add Potassium tert-butoxide (KOtBu, 1.4 equiv). Causality: A strong, sterically hindered base is required to deprotonate the amine upon its coordination to the palladium complex without acting as a competing nucleophile[12].
-
Solvent & Amine: Add anhydrous Toluene (0.5 M relative to the aryl halide) followed by Morpholine (1.2 equiv).
-
Reaction: Seal the flask, remove it from the glovebox, and stir at 90 °C for 2–4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate in vacuo and purify via flash column chromatography[12].
In Vitro ADME Profiling: PAMPA-BBB Assay
To validate the CNS permeability of newly synthesized morpholine derivatives, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is utilized[14][15].
Scientific Rationale: Unlike standard Caco-2 assays which measure intestinal absorption and are subject to active efflux transporters, PAMPA-BBB isolates and measures pure passive transcellular diffusion. It uses a specific lipid mixture that mimics the tight junction environment of the human BBB[14][16].
Step-by-Step Protocol:
-
Lipid Preparation: Dissolve porcine brain lipid extract in dodecane (20 mg/mL). Causality: Porcine brain lipid provides the exact sphingomyelin and cholesterol ratios necessary to replicate BBB permeability constraints[14].
-
Donor Plate Coating: Carefully apply 4 µL of the lipid solution to the porous microcellulose membrane of the donor plate (filter plate). Allow 5 minutes for the solvent to evaporate and the artificial membrane to form[14].
-
Sample Loading: Prepare a 200 µM solution of the morpholine derivative in 10 mM PBS buffer (pH 7.4, max 1% DMSO to prevent membrane degradation). Add 150 µL of this solution to the donor wells[14].
-
Acceptor Plate: Fill the acceptor plate wells (bottom plate) with 300 µL of fresh PBS buffer.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates and measure the compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. Calculate the effective permeability (
). A cm/s generally indicates high BBB permeability[14].
Fig 2: Iterative Hit-to-Lead optimization workflow utilizing morpholine integration.
Conclusion
The morpholine scaffold is far more than a passive structural linker; it is an active participant in the pharmacokinetic and pharmacodynamic success of modern therapeutics. By meticulously lowering pKa, enhancing passive lipoidal diffusion, and providing a reliable hydrogen-bond acceptor for kinase hinge regions, morpholine remains a cornerstone of rational drug design for both oncology and neuropharmacology.
References
Sources
- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Advanced Synthetic Protocols for the N-Alkylation of 2-Tert-butylmorpholine Hydrochloride
Executive Summary & Strategic Importance
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and act as potent pharmacophores in targeted therapies—most notably as inhibitors of the PI3K/Akt signaling pathway[1]. 2-Tert-butylmorpholine hydrochloride (CAS: 1795506-03-4) represents a highly specialized building block. The bulky tert-butyl group at the C2 position imparts significant lipophilicity and stereochemical rigidity to the molecule.
This application note provides field-validated, self-contained protocols for the N-alkylation of this specific hydrochloride salt, focusing on causality, conformational dynamics, and yield optimization.
Mechanistic Insights & Causality
Successful N-alkylation of 2-tert-butylmorpholine hydrochloride requires careful navigation of its physical and chemical properties:
-
Hydrochloride Salt Neutralization (The "Free-Basing" Imperative): The starting material is supplied as a hydrochloride salt, rendering the C4 nitrogen protonated and entirely non-nucleophilic. A stoichiometric excess of a base (such as K₂CO₃, Cs₂CO₃, or N,N-Diisopropylethylamine[DIPEA]) is mandatory. The base serves a dual causality: it first liberates the free secondary amine for nucleophilic attack, and subsequently acts as an acid scavenger to neutralize the HX byproduct generated during the alkylation event[2].
-
Conformational Locking & Steric Hindrance: The bulky tert-butyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, effectively locking the morpholine ring into a single chair conformation[3]. While the C4 nitrogen remains relatively accessible, bulky or branched electrophiles may experience a hindered trajectory during the S_N2 transition state. Consequently, highly reactive electrophiles (e.g., benzyl halides) or reductive amination pathways are preferred to ensure complete conversion.
-
Pathway Selection:
-
Direct Alkylation is optimal for primary alkyl halides. Polar aprotic solvents (MeCN, DMF) are utilized to maximize the nucleophilicity of the free amine[4][5].
-
Reductive Amination is the method of choice for introducing secondary alkyl groups or when over-alkylation (quaternization) is a risk. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ due to its mild nature, allowing it to selectively reduce the intermediate iminium ion without reducing the starting aldehyde or ketone[5].
-
Workflow Visualization
Mechanistic workflow for the N-alkylation of 2-tert-butylmorpholine hydrochloride.
Quantitative Reaction Parameters
The following table summarizes the optimized reaction conditions for the N-alkylation of 2-substituted morpholine derivatives based on established chemical literature[5].
| Alkylating Agent / Carbonyl Source | Synthetic Method | Base / Reducing Agent | Optimal Solvent | Temp (°C) | Expected Yield (%) |
| Methyl Iodide | Direct Alkylation | K₂CO₃ or Cs₂CO₃ | DMF or MeCN | 25 - 50 | 85 - 95 |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ or DIPEA | MeCN or CH₂Cl₂ | 60 - 80 | 90 - 98 |
| Formaldehyde (37% aq) | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 80 - 95 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 85 - 95 |
| Acetone | Reductive Amination | NaBH₃CN | Methanol | 50 - 65 | 75 - 90 |
Self-Validating Experimental Protocols
Protocol A: Direct N-Alkylation via S_N2 Displacement (e.g., Benzylation)
Causality Focus: This protocol utilizes anhydrous potassium carbonate in acetonitrile. Acetonitrile provides an optimal balance of solubility for the free amine while precipitating the inorganic salts (KCl/KBr), driving the reaction forward[1].
Materials:
-
2-Tert-butylmorpholine hydrochloride (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (3.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Step-by-Step Procedure:
-
Free-Base Generation: To an oven-dried, nitrogen-purged round-bottom flask, add 2-tert-butylmorpholine hydrochloride (1.0 equiv) and anhydrous MeCN (approx. 10 mL/mmol). Add finely powdered anhydrous K₂CO₃ (3.0 equiv). Rationale: 1.0 equiv neutralizes the HCl salt; the remaining 2.0 equiv act as the acid scavenger for the subsequent alkylation.
-
Activation: Stir the suspension vigorously at room temperature for 30 minutes. The mixture will become a cloudy suspension as the free amine is liberated and KCl precipitates.
-
Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise via syringe. Rationale: Dropwise addition prevents localized heating and minimizes the risk of double-alkylation (quaternary ammonium salt formation).
-
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60–70 °C. Monitor the reaction via LC-MS or TLC (eluent: Hexane/EtOAc 3:1). The reaction is typically complete within 4–8 hours[1].
-
Workup (Self-Validation): Cool to room temperature. Filter the suspension through a Celite pad to remove K₂CO₃ and potassium halide salts. Wash the filter cake with fresh MeCN.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in EtOAc and wash with water, then brine (to remove any residual polar impurities). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the pure N-benzyl-2-tert-butylmorpholine.
Protocol B: Reductive Amination with Aldehydes
Causality Focus: This protocol utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE). A mild organic base (DIPEA) is used to liberate the amine without interfering with the delicate iminium ion equilibrium[5].
Materials:
-
2-Tert-butylmorpholine hydrochloride (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Procedure:
-
Amine Liberation: In a dry flask under inert atmosphere, suspend 2-tert-butylmorpholine hydrochloride (1.0 equiv) in anhydrous DCE (10 mL/mmol). Add DIPEA (1.2 equiv) and stir for 15 minutes at room temperature to generate the free amine.
-
Iminium Formation: Add benzaldehyde (1.05 equiv). Stir the mixture at room temperature for 1 hour. Rationale: Pre-forming the iminium ion before adding the reductant prevents the premature reduction of the aldehyde to benzyl alcohol.
-
Reduction: Cool the flask to 0 °C using an ice bath. Carefully add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Rationale: NaBH(OAc)₃ is moisture-sensitive and mildly exothermic upon addition; portion-wise addition controls the reaction temperature and prevents degradation.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by LC-MS until the iminium intermediate is fully consumed[5].
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL/mmol). Self-Validation Check: Vigorous bubbling (CO₂ evolution) will occur as unreacted borohydride is destroyed. Wait until bubbling ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography to afford the target N-alkylated compound.
References
-
Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem. 4
-
Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.1
-
Application Notes and Protocols: N-Alkylation of 2-(2,4-Difluorophenyl)morpholine. Benchchem. 5
-
Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. ACS Publications. 3
-
3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one. MDPI. 2
Sources
Application Note: Optimized Reductive Amination Protocols Utilizing 2-tert-Butylmorpholine
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to modulate the lipophilicity, metabolic stability, and basicity of drug candidates. The introduction of a bulky tert-butyl group at the 2-position yields 2-tert-butylmorpholine , a sterically biased secondary amine. Reductive amination is the premier method for the N-alkylation of this building block. However, the unique conformational dynamics introduced by the tert-butyl group require specific optimization of the reductive amination conditions to ensure high yields and chemoselectivity. This guide details the mechanistic rationale and provides field-proven protocols for the reductive amination of 2-tert-butylmorpholine with various aldehydes and ketones.
Mechanistic Rationale & Conformational Dynamics
Morpholine is typically a highly nucleophilic secondary amine. However, in 2-tert-butylmorpholine, the bulky tert-butyl group dictates the ring's 3D architecture. To avoid severe 1,3-diaxial interactions, the tert-butyl group exclusively occupies the equatorial position, effectively "locking" the morpholine chair conformation.
While the nitrogen atom (position 4) is separated from the tert-butyl group (position 2) by a methylene bridge, this rigidified chair conformation restricts the flexibility of the nitrogen lone pair. It imposes a strict trajectory for the nucleophilic attack on the carbonyl carbon, making the formation of the hemiaminal and subsequent iminium ion slower and more sterically demanding than with unsubstituted morpholine.
Because 2-tert-butylmorpholine is a secondary amine, the reaction proceeds through a highly electrophilic iminium ion intermediate.
-
For Aldehydes and Unhindered Ketones: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. It is mild, selective, and reduces the iminium ion much faster than the parent carbonyl[1].
-
For Sterically Hindered Ketones: The conformational lock of the amine combined with the steric bulk of the ketone severely hinders iminium formation. In these cases, Lewis acid activation using Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to drive the condensation, followed by reduction with Sodium cyanoborohydride (NaBH₃CN)[2].
Reaction Pathway Visualization
Reaction workflow for the reductive amination of 2-tert-butylmorpholine with carbonyl compounds.
Experimental Protocols
Protocol A: Direct Reductive Amination with STAB (Aldehydes & Unhindered Ketones)
This protocol leverages the mild nature of STAB, which tolerates a wide variety of functional groups (e.g., esters, nitriles, acetals) without over-reducing the carbonyl[3].
Reagents & Materials:
-
2-tert-Butylmorpholine (1.05 mmol)
-
Aldehyde or unhindered ketone (1.0 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 mmol)
-
Glacial acetic acid (1.0 mmol) – Required for ketones; optional but recommended for aldehydes.
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL, anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask purged with nitrogen, dissolve the carbonyl compound (1.0 mmol) and 2-tert-butylmorpholine (1.05 mmol) in anhydrous DCE (10 mL)[4].
-
Acid Catalysis: If utilizing a ketone, add glacial acetic acid (1.0 mmol) to facilitate iminium ion formation. Stir the mixture at room temperature for 15–30 minutes.
-
Reduction: Portion-wise, add STAB (1.4 mmol for aldehydes; 1.5 mmol for ketones) to the stirring solution.
-
Monitoring: Stir the reaction at room temperature under nitrogen. Monitor progression via LC-MS or TLC (typically 2–4 hours for aldehydes, 6–12 hours for ketones).
-
Quenching & Workup: Quench the reaction safely by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy unreacted STAB (Caution: Gas evolution). Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Reductive Amination (Hindered Ketones)
When steric hindrance prevents iminium formation, Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium[5].
Reagents & Materials:
-
2-tert-Butylmorpholine (1.1 mmol)
-
Hindered Ketone (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 - 1.5 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.0 mmol)
-
Absolute Ethanol (EtOH) (5 mL)
Step-by-Step Methodology:
-
Condensation: In a dry flask under nitrogen, combine the ketone (1.0 mmol), 2-tert-butylmorpholine (1.1 mmol), and Ti(OiPr)₄ (1.25 mmol) in absolute EtOH (5 mL). Stir at room temperature for 6–8 hours. Note: The solution may turn yellow/orange as the titanium-iminium complex forms.
-
Reduction: Add NaBH₃CN (1.0 mmol) in one portion. Continue stirring at room temperature for an additional 8–12 hours.
-
Quenching: Quench the reaction by adding 1M aqueous NaOH or aqueous ammonia (5 mL). This step is critical: it precipitates the titanium as insoluble TiO₂ salts and maintains a basic pH, preventing the generation of highly toxic hydrogen cyanide (HCN) gas from unreacted NaBH₃CN[6].
-
Filtration: Filter the resulting white slurry through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with Ethyl Acetate (20 mL).
-
Extraction: Separate the layers of the filtrate. Extract the aqueous phase with Ethyl Acetate (2 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data & Optimization Matrix
The following table summarizes the optimal parameters and expected yields based on the steric and electronic nature of the carbonyl electrophile.
| Carbonyl Classification | Reducing Agent | Additive / Catalyst | Preferred Solvent | Temp | Expected Yield |
| Aliphatic Aldehydes | STAB (1.4 eq) | None | DCE | RT | 85 – 95% |
| Aromatic Aldehydes | STAB (1.4 eq) | None | DCE / THF | RT | 80 – 95% |
| Unhindered Ketones | STAB (1.5 eq) | AcOH (1.0 eq) | DCE | RT | 70 – 85% |
| Hindered Ketones | NaBH₃CN (1.0 eq) | Ti(OiPr)₄ (1.25 eq) | Absolute EtOH | RT to 50°C | 50 – 75% |
Analytical Validation & Troubleshooting
-
Incomplete Conversion: If LC-MS indicates unreacted ketone, the bottleneck is likely the iminium formation rather than the reduction. Switch from Protocol A to Protocol B. Alternatively, molecular sieves (4Å) can be added to Protocol A to sequester water and drive the equilibrium.
-
Tracking the Reaction: 2-tert-Butylmorpholine does not have a strong UV chromophore. If using HPLC/LC-MS, rely on ELSD (Evaporative Light Scattering Detector) or MS-TIC (Total Ion Chromatogram) for tracking the starting amine. The product will only be UV-active if the carbonyl compound contained a chromophore (e.g., an aromatic ring).
-
Over-alkylation: Because 2-tert-butylmorpholine is a secondary amine, the product is a tertiary amine. Over-alkylation (quaternization) is highly improbable under these reductive amination conditions due to the steric shielding of the resulting tertiary nitrogen.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL:[Link]
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Source: Journal of Organic Chemistry (1990) URL:[Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (2020) URL:[Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. designer-drug.com [designer-drug.com]
- 6. An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride (1990) | Ronald J. Mattson | 202 Citations [scispace.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Sterically Hindered Morpholines
Introduction: The Enduring Significance of the Morpholine Scaffold and the Challenge of Steric Hindrance
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] Its incorporation into molecular architectures is a critical step in the development of novel therapeutics. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of C-N bonds, providing a direct route to N-aryl morpholines.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[4][5]
However, as the complexity of pharmaceutical targets increases, so does the need to couple sterically encumbered fragments. The introduction of bulky substituents on either the morpholine ring or the aryl halide partner presents a significant synthetic challenge. Steric hindrance can impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesired byproducts. This guide provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and detailed protocols for successfully employing sterically hindered morpholines in the Buchwald-Hartwig amination.
Mechanistic Insights: Overcoming Steric Barriers in the Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[2][4][6] Understanding this cycle is paramount to addressing the challenges posed by sterically demanding substrates.
The Catalytic Cycle: A Step-by-Step Breakdown
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) intermediate.[3][7] With sterically hindered aryl halides, this step can be slow. The choice of a bulky, electron-rich ligand is crucial to promote this step.[4]
-
Ligand Exchange and Amine Coordination: The amine (morpholine derivative) coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.[3][8]
-
Reductive Elimination: This is often the rate-limiting step, especially with sterically hindered partners. The C-N bond is formed, releasing the N-aryl morpholine product and regenerating the Pd(0) catalyst.[6][7] Bulky ligands can accelerate this step by creating steric pressure that favors the formation of the product.[6]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Success with Sterically Hindered Substrates
The success of a Buchwald-Hartwig amination with sterically demanding morpholines hinges on the careful selection of several key reaction components.
Catalyst and Ligand Selection
The choice of the palladium precatalyst and, more importantly, the phosphine ligand is the most critical factor. For sterically hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[5] These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote both the oxidative addition and the crucial reductive elimination steps.[4][9]
| Ligand | Key Features | Recommended For |
| XPhos | Bulky and electron-rich. Generally a good starting point for a wide range of substrates. | General screening, moderately hindered aryl halides and morpholines. |
| RuPhos | Highly effective for secondary amines.[2][10] | Particularly useful for hindered secondary amines like substituted morpholines.[11] |
| BrettPhos | Excellent for coupling primary amines, but also shows good performance with some secondary amines.[2][10] | Can be effective for less hindered morpholines with challenging aryl halides. |
| tBuXPhos | Increased steric bulk compared to XPhos. | Highly hindered aryl chlorides and morpholines. |
Third-generation (G3) palladium precatalysts are often preferred as they are air- and moisture-stable and efficiently generate the active LPd(0) catalyst.[11]
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the morpholine nitrogen once it coordinates to the palladium center.[3][8]
| Base | Properties | Considerations |
| Sodium tert-butoxide (NaOt-Bu) | A strong, commonly used base. | Can be sensitive to moisture. |
| Potassium tert-butoxide (KOt-Bu) | Similar to NaOt-Bu, sometimes offering slightly different reactivity. | Can be more soluble in some organic solvents. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | A very strong, non-nucleophilic base. | Often used for challenging couplings and can improve functional group tolerance.[2] |
| Cesium carbonate (Cs₂CO₃) | A milder base, sometimes used with more sensitive substrates. | May require higher temperatures or longer reaction times. |
Solvent Choice
The choice of solvent can significantly impact reaction rates and yields. Anhydrous, aprotic solvents are typically used.
| Solvent | Properties |
| Toluene | A common and effective solvent for many Buchwald-Hartwig reactions. |
| Dioxane | Also widely used, but should be handled with care due to its potential to form peroxides. |
| tert-Amyl alcohol | Can be beneficial in some cases, particularly with certain base and ligand combinations. |
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of a Sterically Hindered Morpholine
This protocol provides a general starting point for the coupling of a sterically hindered morpholine with an aryl halide. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Sterically hindered morpholine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precatalyst (0.02 mmol), and base (1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Addition of Liquids: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL) followed by the sterically hindered morpholine (1.2 mmol) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or incorrect base/ligand combination. | Use a fresh precatalyst. Screen different ligands (e.g., RuPhos, tBuXPhos). Increase the reaction temperature. Try a stronger base like LiHMDS. |
| Formation of side products (e.g., hydrodehalogenation) | Presence of water or protic impurities. Suboptimal ligand. | Ensure all reagents and solvents are anhydrous. Use a more sterically hindered ligand to promote reductive elimination over side reactions. |
| Incomplete reaction | Steric hindrance is too great for the current conditions. | Increase catalyst loading (e.g., to 5 mol%). Increase reaction time. Switch to a more active ligand/catalyst system. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl morpholines, even with sterically demanding substrates. Success in these challenging couplings relies on a solid understanding of the reaction mechanism and the rational selection of the catalyst, ligand, base, and solvent. By carefully optimizing these parameters and following robust experimental protocols, researchers can effectively overcome the challenges of steric hindrance and access a wide range of complex morpholine-containing molecules for applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link].
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link].
-
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link].
-
Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link].
-
ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available from: [Link].
-
National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link].
-
Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. Chemical Science. Available from: [Link].
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available from: [Link].
-
National Center for Biotechnology Information. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Available from: [Link].
-
ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link].
-
Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available from: [Link].
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available from: [Link].
-
Royal Society of Chemistry. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available from: [Link].
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link].
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available from: [Link].
-
Wordpress. Buchwald-Hartwig Amination. Available from: [Link].
-
Royal Society of Chemistry. (2018, September 18). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Optimizing Peptide Coupling for Sterically Hindered Secondary Amines: A Focus on 2-Tert-Butylmorpholine
Introduction to the Steric Challenge
2-Tert-butylmorpholine (CAS: 1795506-03-4) is an increasingly valuable secondary amine building block in medicinal chemistry. Drug development professionals frequently utilize it to modulate the pKa of drug candidates, improve metabolic stability, and introduce conformational restriction into pharmacophores.
However, the introduction of a bulky tert-butyl group at the C2 position of the morpholine ring imposes a severe synthetic challenge. This steric bulk restricts the ring's conformational flexibility (locking it into a specific chair conformation) and physically shields the trajectory of nucleophilic attack by the N4 nitrogen. Consequently, standard amide coupling conditions (e.g., EDC/HOBt or DCC) suffer from sluggish kinetics. This rate-limiting aminolysis step often leads to incomplete reactions, premature hydrolysis of the activated ester, or severe epimerization of the chiral carboxylic acid component.
Mechanistic Insights & Reagent Selection
To overcome the activation energy barrier associated with 2-tert-butylmorpholine, selecting a highly efficient coupling reagent is critical. The reaction proceeds via two main steps: carboxyl activation and subsequent aminolysis. Because aminolysis is the rate-limiting step here, the activated ester must be both highly reactive and stable enough to survive until the hindered amine can attack.
-
The Guanidinylation Trap: When using traditional uronium/aminium salts like HATU or HBTU, the slow attack of the hindered amine allows it to react with the excess coupling reagent instead of the activated ester. This forms a dead-end, positively charged guanidinium byproduct that halts the reaction and complicates purification [1].
-
COMU (Third-Generation Uronium): COMU incorporates an Oxyma Pure leaving group and a morpholine backbone. It generates a highly reactive Oxyma active ester that accelerates the aminolysis step. Furthermore, its unique structure minimizes epimerization and produces water-soluble byproducts, making it an elite choice for discovery-scale syntheses [2].
-
PyAOP (Phosphonium): Unlike uronium salts, phosphonium reagents like PyAOP do not cap the free amine. This allows the hindered 2-tert-butylmorpholine to remain active in solution over extended reaction times without forming guanidinium byproducts [3].
-
T3P (Propylphosphonic Anhydride): T3P is a cyclic anhydride that forms a highly reactive mixed anhydride intermediate. It is exceptionally effective for sterically hindered secondary amines, exhibits near-zero epimerization, and offers a highly scalable, aqueous-wash-only workup [4].
Quantitative Data: Reagent Comparison for Hindered Amines
The following table synthesizes the performance metrics of various coupling reagents when applied to sterically hindered secondary amines (such as 2-tert-butylmorpholine) reacting with α-chiral carboxylic acids at room temperature.
| Coupling Reagent | Active Intermediate | Relative Yield (%)* | Epimerization Risk | Guanidinylation Risk | Workup Ease |
| EDC / HOBt | OBt Ester | < 40% | High | None | Moderate |
| HATU | OAt Ester | 65 - 75% | Low | High | Moderate |
| PyAOP | OAt Ester | 75 - 85% | Low | None | Moderate |
| COMU | Oxyma Ester | 85 - 95% | Very Low | Low | High (Water-soluble) |
| T3P | Mixed Anhydride | 80 - 90% | Near Zero | None | Very High (Aqueous wash) |
*Yields represent benchmark averages derived from comparative coupling studies of hindered imino acids and morpholine derivatives [2][4].
Experimental Protocols
Protocol A: High-Efficiency Discovery Scale Amidation using COMU
Causality Focus: COMU is selected for milligram-scale discovery because its Oxyma-based active ester is significantly more reactive toward hindered nucleophiles than standard OBt esters. DIPEA is used to ensure the carboxylic acid is fully deprotonated for rapid activation, while the visual color change acts as a self-validating checkpoint for active ester formation.
-
Preparation: In an oven-dried vial under an inert atmosphere (N2), dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and COMU (1.05 equiv, 0.525 mmol) in anhydrous DMF (0.2 M).
-
Activation Checkpoint: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol) dropwise at 0 °C. Self-Validation: A distinct color change to yellow/orange indicates the successful formation of the Oxyma active ester. Stir for 2–3 minutes. (Note: Do not exceed 5 minutes to prevent active ester degradation prior to amine addition).
-
Aminolysis: Add 2-tert-butylmorpholine (1.1 equiv, 0.55 mmol) neat or as a concentrated solution in DMF.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous NaHCO3, 1 M HCl, and brine. The COMU byproducts (Oxyma and morpholine-urea derivatives) are highly water-soluble and will efficiently partition into the aqueous phase. Dry the organic layer over Na2SO4, filter, and concentrate.
Protocol B: Scalable Process Amidation using T3P
Causality Focus: T3P is utilized for gram-to-kilogram scale-up because it avoids the explosive hazards of benzotriazole derivatives and completely eliminates the need for chromatographic purification [5]. The mixed anhydride intermediate is highly stable against hydrolysis but highly reactive toward hindered amines.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv, 10 mmol) and 2-tert-butylmorpholine (1.1 equiv, 11 mmol) in anhydrous EtOAc or 2-MeTHF (0.5 M).
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30 mmol) to the stirring solution at room temperature.
-
Activation/Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol). The mixed anhydride forms and reacts in situ.
-
Reaction: Heat the reaction to 40 °C to overcome the steric hindrance of the tert-butyl group. Stir for 12–16 hours.
-
Self-Validating Workup: Quench the reaction with water. Wash the organic phase with saturated aqueous NaHCO3 and water. Causality: The propylphosphonic acid byproduct is 100% water-soluble. If the organic phase is concentrated, it will yield the crude amide with >90% purity without column chromatography.
Workflows and Mechanistic Pathways
Caption: Decision matrix for selecting coupling reagents for 2-tert-butylmorpholine based on scale.
Caption: Mechanistic pathway of COMU activation and aminolysis by hindered secondary amines.
References
-
National Institutes of Health (PMC). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from[Link][1]
-
American Chemical Society (OPRD). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from[Link][2]
Sources
Synthesis of Pharmaceutical Intermediates Using 2-Tert-butylmorpholine HCl: An Application and Protocol Guide
Introduction: The Strategic Value of Chiral Morpholines in Drug Discovery
Chiral morpholines are heterocyclic scaffolds of significant interest in medicinal chemistry, frequently integrated into a diverse range of pharmaceuticals.[1] Their distinct structural and physicochemical characteristics, such as enhanced metabolic stability and aqueous solubility, render them highly valuable building blocks.[1] Among these, 2-substituted chiral morpholines are particularly noteworthy. The stereocenter adjacent to the ring oxygen is a common feature in several commercial drugs and late-stage clinical candidates. A prime example is Aprepitant (Emend®), a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2][3][4] The core of Aprepitant features a complex morpholine ether, and its synthesis relies on the strategic use of chiral morpholine intermediates.[5][6]
This guide provides a detailed exploration of the application of 2-tert-butylmorpholine hydrochloride, a key starting material, in the synthesis of critical pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the synthetic transformations, provide detailed, field-tested protocols, and offer insights into process optimization and safety.
Core Application: Palladium-Catalyzed N-Arylation
The formation of a carbon-nitrogen (C-N) bond between an aryl group and the morpholine nitrogen is a pivotal step in the synthesis of many pharmaceutical agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for this transformation.[7] It has largely superseded harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[7]
The "Why": Mechanistic Rationale and Component Selection
Understanding the catalytic cycle of the Buchwald-Hartwig amination is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species.
-
Amine Coordination & Deprotonation : The amine (in this case, 2-tert-butylmorpholine) coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium amido complex.
-
Reductive Elimination : The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[7][9]
The choice of each component is critical for success:
-
Palladium Precatalyst : Pd(OAc)₂ or Pd₂(dba)₃ are common choices. These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) catalyst.
-
Ligand : This is arguably the most important component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[9][10] They stabilize the palladium catalyst, promote the rate-limiting oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[11] The steric hindrance of the ligand facilitates the final reductive elimination step to release the product.
-
Base : A strong, non-nucleophilic base is required to deprotonate the morpholine hydrochloride in situ and then the palladium-coordinated amine. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice.[12]
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.[13]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination cycle for the N-arylation of a morpholine.
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Detailed Protocol: Synthesis of N-Aryl-2-tert-butylmorpholine
This protocol provides a robust method for the palladium-catalyzed N-arylation of 2-tert-butylmorpholine HCl with a representative aryl bromide.
Safety First: Reagent Handling
-
2-tert-butylmorpholine HCl : May cause skin and serious eye irritation.[14][15] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Palladium Catalysts/Ligands : Often air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).
-
Sodium tert-butoxide (NaOt-Bu) : A strong base that is corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere. Causes severe skin burns and eye damage.[16]
-
Toluene : Highly flammable liquid and vapor. Harmful if inhaled and may cause drowsiness or dizziness.[17] Use only in a well-ventilated chemical fume hood.[18]
Materials & Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| 4-Bromoanisole | 187.04 | 5.0 | 1.0 | 935 mg |
| 2-tert-butylmorpholine HCl | 179.69 | 6.0 | 1.2 | 1.08 g |
| Pd₂(dba)₃ | 915.72 | 0.05 | 0.01 | 46 mg |
| XPhos | 476.65 | 0.12 | 0.024 | 57 mg |
| Sodium tert-butoxide | 96.10 | 12.0 | 2.4 | 1.15 g |
| Anhydrous Toluene | - | - | - | 25 mL |
Experimental Workflow
Caption: Figure 2: General experimental workflow for N-arylation.
Step-by-Step Procedure
-
Reaction Setup :
-
To a dry, 100 mL 2-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (1.15 g, 12.0 mmol).
-
Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to establish an inert atmosphere.[13]
-
-
Reagent Addition :
-
Under a positive pressure of nitrogen, add anhydrous toluene (25 mL) via syringe.
-
Stir the resulting mixture at room temperature for 5 minutes to form the active catalyst.
-
In a single portion, add 2-tert-butylmorpholine HCl (1.08 g, 6.0 mmol), followed by the dropwise addition of 4-bromoanisole (935 mg, 5.0 mmol).
-
-
Reaction Execution :
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours.
-
-
Reaction Monitoring :
-
The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere), quenching them with water/ethyl acetate, and analyzing the organic layer by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up :
-
After the reaction is complete (as determined by the consumption of the starting aryl bromide), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The resulting crude oil is purified by column chromatography on silica gel. A gradient elution system, such as 10% to 30% ethyl acetate in hexanes, is typically effective for isolating the desired N-arylated product.
-
-
Analysis and Characterization :
-
The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Case Study: Application in Aprepitant Synthesis
2-tert-butylmorpholine is a known intermediate or building block in some synthetic routes towards Aprepitant and related NK-1 receptor antagonists.[5][6][19] The core structure of Aprepitant contains a highly substituted morpholine ring. While many reported syntheses build the morpholine ring during the process, others may utilize pre-formed, functionalized morpholines. The N-arylation chemistry described above is analogous to the coupling reactions required to build the complex frameworks of such molecules. For instance, a key fragment of Aprepitant is a 3-(4-fluorophenyl)morpholine moiety.[20] Synthesizing this core often involves multi-step sequences where establishing the correct stereochemistry is paramount.[5][20][21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.2. Use a fresh bottle of NaOt-Bu or switch to an alternative base like LHMDS.3. Increase temperature to 110°C (toluene reflux). |
| Formation of Side Products | 1. Hydrodehalogenation of aryl halide.2. Catalyst decomposition. | 1. This can occur if moisture is present. Ensure anhydrous conditions.2. The ligand-to-metal ratio might be off. Try increasing the ligand loading slightly (e.g., to 3 mol%). |
| Difficult Purification | 1. Product co-elutes with starting material or impurities. | 1. Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., dichloromethane/methanol). |
Conclusion
2-Tert-butylmorpholine HCl is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its successful application often hinges on modern catalytic methods, particularly the Buchwald-Hartwig N-arylation. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to strict anhydrous and anaerobic conditions are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis of morpholine-containing drug candidates.
References
- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Support Team. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRf82ZW-ukzIewzbcvriAVkPkAwnufiib6CwevXbddS_2m9YSY3qOUM5NzPWhZRA-jjBIZ-7oKkEM7qT_bynWhbG6JPeqWNTywBuQRa1znR3CV6fAGR0RRkDYPUrwAmknpBEhutzOTtTzJv47tjXekzkIQg2Et6DoEbollCmTHBVdQe4j5zy2UxYWQM3nWUU8xmqN3rlD1CCe-5a3OJ5F-uQ==]
- ACS Publications. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXb-tSzBVIvGCfRHLKl40v_I_eYD5sYNb5keoB5CC9YMwnuc9ah2aZ3J_QtZVBhQnJ3xVG_DA9Z6ljyfTEAnuQnGf_m5o7Vai3-ZiGvwhntjpX5OuFDcIPSN9JMMfF2P4PulH-mQ==]
- National Institutes of Health (NIH). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELKiMisI_cey2bY6dTbslSBv9WNSgI7yyuhuLyBfvlLfWQqXmfzT__SSYD-ajK_DR7nZ_CNCSCHgZOQSI4bJXfUSvY7n7kL2Mr0MBEgNJgxxt-vjVgcbWmH2qxtwpmv7SxNcUSclINyv6K5X8=]
- Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXH58mHG2NSip7nbPlDAuYT8PKHnEcS6y6iXtofZ8-urzfBkTa5PGwn93A9KOmRRaAaJWJi3yFBLKwLXBeZXiEWa36vvRRtTdFSlRiXPf9CRlboSKZStAqHr7S2pVTS0C1nQ0uISy1FDV1YfKf5TgueXAN7CfB4Tg_Bl7hFZ1wHp8dn2NfWn1jyg==]
- Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoGByNUC0R8MvyTa1q-Mt91e6sye58ZLtgMk2VJV-ZkJ32gfF0jdwkSfkfVtN4cq_ntAdeggpQoISLLb8-Uf2CV_6agSURPPXDhhSEKtRrp3XSPSzKOxS2roOn6U76R_AjeRpfMnKZa-qqGZNoYEG5tjcUmeBXT3KfSPnT]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Morpholine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi03ZtXPq_6kDE3iJmLzhFIU7OmZNkrxedqEdofdf4nWrsisoQI6XthoQSkobzXS9nJAyOc914pQSA7JxVpS4V7shR027Aer32Qz57qNwwNdWSmZsoCk9tTvDWO7uNM2-3RsZdrIvQ6UGn6gj6J0sfJw==]
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlshu_uoS41ZvRjQasPI-5wqADIFBYWU24wBPLfPN5OOsAU3j1IgLXZfI8Vg5aEVsR1DkmFANgxyz5yEHkigUUs6otsNyMkOSoINbBiPTZzJSLC0KEj5WeQ6mAa3ahePK-BZQFjDbrMXEaOrp3kWNiIspVosA_s6mggQmO-xgp4IS65bDG2Jolc8iRQHXBMWMOFDw6KOXtp7h88mbLEEk6lK_Q8cuokqouIC4CaxuHEaol6eXbvpqBeaT6jvHeGMLPU3yDMAwnPtQZvtxXxYmL8fIrE-X8GFNxR42gc9lOIbXBcKnCw_DT0zfU5Jp_8hc=]
- BLD Pharm. (n.d.). 2-tert-Butylmorpholine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpEcH2iGeFoVXNnubHTXiOc1nowswewc6DBU9TnMKtfeJq8I2_MEz8ofFyxGNrOgBEwnfVZkzG0lkluA3QIUEo7DrtDvWradTbhJ3Bo6X-R4lVKSXlR8sUncZXToNDggH67IDAUXP9GIwD11qNGms=]
- ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWJRMNlqR36gxhytKttHAE2iKFcZmj0fyBOQ_sko2EuTrZSTNB7tAytgEoAndjlbkP9TVP7Thcz8yA2XrdooOHnwcaJxIawFlz9OsURlliooxyRVZz2RBIe96fhkNHV6Dt_jvKq-phjixLNsMdRgAd9QTdFWX26LcNkd7xqK08g_CfabOeAMGdk9eNEObEDU=]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGlFDCxF6CDn0cfz8gWYIR3_GbLwek0EEReYi1yIvkIxoyc7EDQP4HhKyTEhcyTIO9GbIuA5-KXHytEbmDcpvL9SzHl0xorMsTvwnhNguiq3aBl0Kl_TrDlDYWdrS1RxmWlD4j_dcKqOIpPDBgtrTgG78L4EtoYoibAHs=]
- Fisher Scientific. (2010). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEte_P6APwkG8ihsXRQNHywH1BucTO0IOMstOx73rEXvB4oEk4IIQcQJGrvy9O2rJ1EEgCBasBY7eihJCTHmD-rg9dsj22RJ_omGiRwB1NpaUOzuPM88HRysF6-yC7CcaoOF9AD07Cb3MyWrbj_urZi_yRJHIW5MZopAtIpcHBtBuZ8ajqvE84hCQI2k7imzDvNgUEHrGJlR2IJqmlZMZ2L0wbJCDVFR3WL1T6tBHHFjAXytYNLde_c4tyM9mI6XSs75XF_7qsd0ASm-z1sL-0=]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXItFucTYmw2-EeDP-6n_Dejfk245D9Fu8TWVnVfvtNWlSdXaAbt9HI1WA6i_GHNCiStGlUxea6jwhwctYiLZFkezq_zuNR19o8q8hcm7UzTOWbvptDw3ojittji7OAI3iCDt72RkW939e-0-8VMWXWKM1MHHT-RzRiH0QdsBR6fiKKYuC5zIvrqRTeFVtpLlr_A_2TMRI8xVWQPMbjbsubVR3Z_6fMtA9SbL1fMjlcNzbyeKAAlbrY3ljI1Rc4TbpVcQH_jMVHQNCTn7VgqzpKcic5qc8ShVlrOzInhec7X0d4Z7Ew==]
- National Institutes of Health (NIH). (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsQiz7W7PHQJ4P_DI0z_SO-XQ7JeA6mZ1nqHdl1jGD03Ik3l5z4eNozGHMlECUNxvXZG3t4DhrBTYae_W-Cpe3aVpLTgTpITg2QW903JMdswjQ033Ke8IVDY9y3M4Z4959GSYK1mnV9KhtAKng]
- Google Patents. (n.d.). CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxORcdL7IWLv54-InNl4R9Er-LG7mhBCXcztItXF7dEKUDPun9I_djk59m1P__Met591JqaBSoFagkoAwg392R1PYCn1YiIq0fiWJuVZ_Prlou4Aia5TEtuS9vjWazP_88PbylMNBPK-1UmRA=]
- Google Patents. (n.d.). CN104557760A - Preparation method of aprepitant intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8dIx1d50Xk1T5t1PRlqLdlTr-6eY7mThxNqsXmj-IlGNQF4KzmSDXRUosT9dHsLY8Y_Lwn81CVhEbFcpUdDla2I3WzAmXoHRmnCzAPBQkdZkiug0QL2NhZyNhG55vo-5cAY7PaeHLcUJKQnQ=]
- Actylis Lab Solutions. (2024). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.
- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIo5cHhN0klquMCPrixaXzqO4hi93YOmQOg-JGBbvvLPyZPzlzJC1ZZSt89HQCKgOX_vIKqGFxzFoNIQV5j34zTPyUD7wIVGzlXDepkIbPo5U3Wc-2ovRuJn4FzI-UK9NWCHUJpaSeShWmmftx3btNWTjPjradnJhixlwGzbgALr1RYDLl29CuKtV2E-NkGiP8q-e2BV0aBoQ=]
- ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7gmUrdW2xmZbPjTxpBaCJVfjJFgT9DeKD5V5IS75fAgkeiK-p56vC9zSjZL09yhLhSHfzF4fdli1zCVf-pm_0lLwzNvRN8FEEAmzGKFbVTKXvCCF5zyK5XhFPulcU9nf7YolId5trDt6qD0aXEGYcnKwXDn5pRuDyzqpljyd_FDYP_wamEDUe3PRRNtuoWX_QPXpmSItLd5yzgcv1QnV58HBE_tzjlBYZdYO7ELHxX2pOuF_HuGy9CvHD8xjNyY8fDcY95Cj3KduIekWJ6o=]
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmq5OI1TVxOXMZSbCsxAa7lJxnt5kL7afmBRwQidIs_yyjfADa_BMUQQ_y2Tbfmq_j1fiOj2T-W6sOVltxwBuPiHEMDZLJavtOxhU4RjlIgEvZmCxXSP3-cHaTNvWFJ05s8ajZi4anLX8H3Zw1eLfH7fQbkYarqVqrOAmZJrlbSQH0DLfhr4WeQVriECTwxUGPczkU81SzCwaK8LY5bVIsbTt-YHIakxEF_0xMWFNppKqO1A==]
- CPAChem. (2024). Safety data sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpcXeZEOMgf9OPDv-zQzXY7GEXbr8fuF-t2thbUsafvuNSwqex7IcqrikRIwa-0eGCoTXebcJmBt9Xz-HIbAmclWWIkUOJgV6CzXaMCFVC6QQ0ebQxTFtwgV4e-T9WBwud0y5t5m99NLRFGyijIFw6GFcoccJb0OdC9jE9QzDStkSB5RGo-28vZoAyC0j_cukSnnSf2Yx09j57YHo2G3Vnjr-isW7gB2XjR-3L2bzwP9Y-b88=]
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5FQPWn6oSuz2B_7IC8r9SxaNfDppbuz4k-pxLJTrT_Vp14j7XADDHhG_TgOhZRCxzB0kiNpK8UU4rkcumwRb9HtcAUdgsyRnvaTRVF9jSBogsQs0Zjw8WUfbF9ZtC5E4nq7e8loESPM2vmMN8qFoMJwVySauMJ1fBaaqojkSQdHgLCN02Zqaj6PywkKfSmEdW056-YbCUvzlBIQLLiBClqrzcQNWlJqYYzPC2]
- ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvYj_ibeCugEsWvWS-2smwpAgj7_zAnNk5bU-1Z6GGLaY82k_hTelUOKVvjCvQeUx1MS1dVUzPzWj_LJQVKb_19dkI34FaeFJrVd7bgYHr4vszprPb4sr2EZdsnUPOAtYrLyTzb1VN7KCYf0SuPm82aSiiuxjq1VcJ4xfc2H3g3BSxsvbWVkwbPxuh6XnuS_AFPydQv_VXsqhsLYJdyOKzZhDY5tVrwJZO4t1S0rYzeTJqTKyeRfqG0GQE-A==]
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-sdi3vVnqDrymfBDfnUacM6fXPBYQcQU9w0oWdHYfs2y54HxCj-n9gOCf5HE1n1M0uR1pnjZVSCnC5F9dDfdgBEVfsDn0Z7VMJ7JCy5K_kYUjNDxEiIhxWNt7Dq9x4_e_DS0kxTRNXKcvqqddlb7oKIDURp90qgxRr-dA1z7zBKMtT8wXp31n4-WSPoxIZLrrKJpoR1geRLSgvMWORvKSmyyHnmBjp--8UYx7gCPQRoA-gdP6DMnrbVwLkg==]
- PubMed. (2000). Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLM6RO72ejdStT5xQ18jZRi6oRWTqjQt0vugPo21avcIXXEkS2vweLP2aOBx1kKEWxhNv6CgXzSksfS4S_yP3l5SPDD0lQQcSy-759mAQi62Sy8JPV1fJZzUV4cuMvrepfgaxC]
- (n.d.). New Routes to α-Arylated N-Boc Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMITWmW4lzVtee43OzDZAENXaOXtHvLlFl5FSO8lkCD7T-pnKuaurG-b-Kx6syU3gybsGBBZqtpzzrOjTlh6QfN7Dzo7dQguUwcW6purZgi9K8R8NWkxUcscsSAjbA-6WJx39uX4znM6INd7iABidRpQftGA7zoch6JkPyx9P00_gb-j6G31IGmvPE5rEr90GNg==]
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0oKGbZXPpxn0cJ-320AXDLpVCT_IKe1pfP6f38n2Mv4qzkojTlJrqshM34UlOvfupleUSvbicOA4xCzunbmyFcWfuNCsz8qDBOanYUwbUk3txkWOVlfoc1Eb-6KBfm9yIOgNlV7_hBuCWbZnH91sqas3_xz8CT4xiXkpxOyxqQ6MSYjaiA==]
- (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHVH7dhxlL-NLMgPYZLEiR2_SlIaJuju6_tkcYc2ah9IHQXQmYCn7S8dvi8ECY1a6WCsmX29pMxuVwhLLQuPbTltR8HlMNgWY_pdlJhZnofwDA2zFpz11sKJj-ZWWsOD2iR0Q=]
- National Center for Biotechnology Information (NCBI). (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-XjTK_GVU3xlWDtGnI-mTWTTWSq2qH4dq1Epazwv4DIgWlw9JUG1_XVMOajdHdHyE0bmLR9OdjLMQn3E8SupPIUrD2Rylqo1DtVnm4pVu-P8iNeLpfFoNbgQTYCCJutriz4X7yw97ag==]
- (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjtQYu_6dP3C6MV5y1nfQH0BVT5WrC4MTd_RtNT3qefnz-NnhxmKOokLgJG3ZjMSXQK1RHnG0H7X7XC_iAohtdkmcFMoahTQWMnjxdoleIZEd9bPWau22qP3yqOkm1f7OfVISXR9jjSOhusQ==]
- PubMed. (1997). Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSvTy5wdutRz2qpaEn3gsNZHu63pOYXeRj2EY26owaCssLVFQQhRNeaEAtgH0Z2jSoIHiLX57NCmM51EeYVmLNaTjZAkPKEbFfiYJkqwaZu19qejb4YOVIJuReylvfXnbkRW4=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 1795506-03-4|2-tert-Butylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 16. cpachem.com [cpachem.com]
- 17. actylislab.com [actylislab.com]
- 18. fishersci.com [fishersci.com]
- 19. Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for 2-Tert-butylmorpholine hydrochloride reactions
Application Note: Solvent Selection Strategies for N-Alkylation and Amination of 2-tert-Butylmorpholine Hydrochloride
Introduction & Mechanistic Challenges
The compound 2-tert-butylmorpholine hydrochloride (CAS: 1795506-03-4) is a highly valuable, sterically hindered chiral building block frequently utilized in the synthesis of complex pharmaceutical active ingredients[1]. As a Senior Application Scientist, it is critical to recognize that utilizing this reagent presents two distinct physicochemical challenges that dictate solvent selection:
-
The Salt State: Supplied as a hydrochloride salt, the morpholine nitrogen is protonated and completely non-nucleophilic. An in situ or ex situ free-basing (neutralization) step is mandatory before any coupling can occur.
-
Steric Hindrance: The bulky tert-butyl group at the C2 position locks the morpholine ring into a chair conformation where the tert-butyl group occupies an equatorial position. This creates significant steric bulk that impedes the trajectory of incoming electrophiles toward the secondary amine. Consequently, reactions with secondary or hindered electrophiles suffer from low conversion rates due to these steric effects, necessitating elevated thermal energy to overcome the activation barrier[2].
Principles of Solvent Selection: The Causality of Choice
The choice of solvent must simultaneously address the solubility of the hydrochloride salt, compatibility with the chosen base, and the thermal requirements needed to overcome the steric shielding of the nitrogen atom.
-
Polar Aprotic Solvents (Acetonitrile, DMF): These are the premier choices for standard N-alkylation via bimolecular nucleophilic substitution (SN2) mechanisms[3]. Polar aprotic solvents efficiently dissolve both the morpholine salt and organic bases (e.g., DIPEA), stabilizing the polar transition state. DMF’s high boiling point (153 °C) provides the necessary thermal headroom to force sterically hindered couplings that would otherwise stall at room temperature.
-
Non-Polar/Weakly Polar High-Boiling Solvents (Toluene, 1,4-Dioxane): These are mandatory for transition-metal-catalyzed cross-couplings, such as Buchwald-Hartwig aminations. Toluene supports the solubility of palladium pre-catalysts and strong inorganic bases (like Sodium tert-butoxide) while allowing the reflux temperatures (110 °C) required for hindered C-N bond formation. Crucially, unlike DMF, toluene does not competitively coordinate to the palladium metal center.
-
Biphasic Systems (DCM/Water): Utilized exclusively for ex situ free-basing when the downstream reaction (e.g., reductive amination) is highly sensitive to residual chloride ions or water[4].
Quantitative Solvent Comparison
To streamline assay development, the following table summarizes the physicochemical properties of standard solvents and their functional compatibility with 2-tert-butylmorpholine hydrochloride workflows.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Free-Basing Compatibility | Recommended Reaction Pathway |
| Acetonitrile (MeCN) | 82.0 | 37.5 | Excellent (Suspends K₂CO₃ well) | N-Alkylation (Primary Alkyl Halides) |
| N,N-Dimethylformamide (DMF) | 153.0 | 36.7 | Excellent (Dissolves organic bases) | High-Temp N-Alkylation (Hindered) |
| Toluene | 110.6 | 2.38 | Moderate (Requires strong bases like NaOtBu) | Buchwald-Hartwig Amination |
| 1,4-Dioxane | 101.1 | 2.21 | Moderate (Excellent for Pd-catalysis) | Buchwald-Hartwig Amination |
| Dichloromethane (DCM) | 39.6 | 8.93 | Excellent (Biphasic with aq. NaOH) | Ex situ Free-Basing / N-Acylation |
Logical Workflow for Solvent Selection
Decision tree for solvent selection in 2-tert-butylmorpholine hydrochloride reactions.
Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing and N-Alkylation (SN2 Pathway)
Causality: Morpholine N-alkylation is a standard SN2 process[3]. Because the 2-tert-butyl group sterically hinders the nitrogen, a highly polar aprotic solvent (DMF) is selected to maximize the nucleophilicity of the amine and stabilize the transition state at elevated temperatures without boiling off.
-
Reagent Preparation: In a dry 50 mL round-bottom flask, suspend 2-tert-butylmorpholine hydrochloride (1.0 equiv, 5.0 mmol) and finely powdered anhydrous K₂CO₃ (3.0 equiv, 15.0 mmol) in anhydrous DMF (15 mL).
-
Scientific Rationale: 3.0 equivalents of base are used: 1 equiv to neutralize the HCl salt, 1 equiv to scavenge the HX generated during the subsequent alkylation, and 1 equiv excess to drive the SN2 equilibrium forward.
-
-
Free-Basing Phase: Stir the suspension vigorously at 40 °C for 30 minutes.
-
Self-Validation Check: Monitor the reaction visually. The cessation of CO₂ gas evolution (bubbling) confirms the complete neutralization of the hydrochloride salt into the free amine.
-
-
Alkylation Phase: Add the alkyl halide (1.2 equiv, 6.0 mmol) dropwise via syringe. Elevate the reaction temperature to 90 °C.
-
Scientific Rationale: The steric bulk of the tert-butyl group increases the activation energy barrier; room temperature reactions will stall[2].
-
-
Reaction Monitoring: Stir for 12 hours.
-
Self-Validation Check: Monitor via GC-MS. Look for the disappearance of the free amine peak (m/z ~143). If morpholine ring-opening byproducts appear (a known risk above 120 °C)[2], immediately reduce the temperature to 75 °C.
-
-
Workup: Cool to room temperature and quench with distilled water (50 mL) to dissolve all inorganic salts. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove residual DMF.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality: For N-arylation, classical SNAr is generally too slow for hindered amines. Pd-catalyzed Buchwald-Hartwig amination is the preferred alternative[3]. Toluene is chosen because it solubilizes the Pd-precatalyst and phosphine ligands while allowing high reflux temperatures without coordinating to the metal center.
-
Glovebox Assembly: In an argon-filled glovebox, combine 2-tert-butylmorpholine hydrochloride (1.2 equiv), Aryl Bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (2.5 equiv) in a Schlenk flask.
-
Scientific Rationale: NaOtBu acts as a strong base to simultaneously neutralize the HCl salt and deprotonate the amine during the catalytic cycle.
-
-
Solvent Addition: Add degassed anhydrous Toluene (0.2 M relative to the aryl bromide).
-
Scientific Rationale: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich RuPhos ligand, which would kill the catalytic cycle.
-
-
Cross-Coupling: Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours.
-
Self-Validation Check: The reaction mixture will transition from a dark purple/red (active Pd(0) complex) to a distinct brown/black suspension upon completion and subsequent catalyst deactivation.
-
-
Purification: Cool to room temperature and filter the crude mixture through a pad of Celite.
-
Scientific Rationale: Filtration removes the insoluble NaCl/NaBr salts and precipitated palladium black, ensuring a clean crude mixture that will not streak during column chromatography.
-
References
- BLD Pharm. "1795506-03-4 | 2-tert-Butylmorpholine hydrochloride".
- ResearchGate. "Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3".
- BenchChem. "Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine".
- SciSpace. "Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives".
Sources
Standard Operating Procedure: Handling and Application of Morpholine Hydrochloride Salts in Drug Development
Introduction & Mechanistic Significance
Morpholine hydrochloride (CAS 10024-89-2) and its functionalized derivatives, such as 4-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6), are indispensable heterocyclic building blocks in modern medicinal chemistry[1][2]. The morpholine ring is widely recognized as a "privileged structure" in drug design; its unique combination of an ether oxygen and a secondary amine nitrogen provides an optimal balance of basicity, polarity, and aqueous solubility[3].
In drug development, 4 are routinely employed to synthesize enamines and serve as critical intermediates for blockbuster therapeutics, including the antibacterial agent linezolid and the epidermal growth factor receptor (EGFR) inhibitor gefitinib[3][4]. Utilizing the hydrochloride salt form, rather than the volatile free base, ensures stoichiometric precision, enhances bench stability, and prevents premature oxidation during storage and handling[1][3].
Physicochemical & Toxicological Profile
To ensure safe handling and accurate experimental design, the quantitative physicochemical and toxicological data of standard morpholine salts must be compared.
| Parameter | Morpholine Hydrochloride | 4-(2-Chloroethyl)morpholine Hydrochloride |
| CAS Number | 10024-89-2[2] | 3647-69-6[1] |
| Molecular Formula | C₄H₁₀ClNO[2] | C₆H₁₃Cl₂NO[1] |
| Molecular Weight | 123.58 g/mol [2] | 186.08 g/mol [5] |
| Physical State | Solid / Crystalline[2] | White to off-white crystalline solid[1] |
| Solubility | Highly soluble in water & polar solvents[3] | Soluble in water & organic solvents[1] |
| Hazard Classification | Skin/Eye Irritant, Harmful via dermal contact[2] | Toxic if swallowed, Causes burns[5] |
| Toxicity (NOAEL) | 75 mg/kg/day (Maternal, Rat)[6] | LD₅₀ = 161 mg/kg (Intraperitoneal, Mouse)[5] |
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. Every critical step includes a mechanistic justification (causality) and a validation checkpoint to ensure experimental integrity and operator safety.
Phase 1: Environmental Controls & PPE
-
Action : All handling, weighing, and transfer of morpholine hydrochloride salts must be conducted inside a certified Class II chemical fume hood or localized exhaust ventilation system[6][7]. Operators must don nitrile gloves, a lab coat, chemical splash goggles, and a particulate respirator (EN 143/NIOSH approved) if ventilation is compromised[8].
-
Causality : Morpholine salts can form fine, corrosive dusts. Inhalation of these aerosols can cause severe respiratory tract irritation and potential lung edema[5][9]. Nitrile gloves prevent dermal sensitization and absorption, as the compound is harmful upon skin contact[2][5].
-
Validation Checkpoint : Before opening the reagent bottle, verify the fume hood monitor displays an inward face velocity of at least 100 feet per minute (fpm). Visually inspect gloves for micro-tears using the inflation method.
Phase 2: Weighing & Stoichiometric Validation
-
Action : Weigh the required mass using an analytical balance equipped with non-sparking spatulas[6]. For highly sensitive reactions, perform this step under a dry nitrogen or argon purge[8].
-
Causality : Morpholine salts are inherently hygroscopic[3]. Exposure to ambient humidity leads to water absorption, which not only skews stoichiometric calculations but also introduces water into moisture-sensitive downstream reactions (e.g., enamine formation or anhydrous coupling).
-
Validation Checkpoint : Perform a visual inspection of the salt upon opening. It should be a free-flowing white or off-white powder[1]. If clumping is observed, the batch has absorbed moisture. Validate the anhydrous state via Karl Fischer titration; if water content exceeds 0.5% w/w, desiccate the batch under high vacuum before use.
Phase 3: In Situ Neutralization & Reaction Integration
-
Action : Suspend the morpholine hydrochloride salt in an appropriate anhydrous organic solvent (e.g., dichloromethane or toluene). Add a stoichiometric equivalent of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine or Triethylamine) dropwise under continuous stirring.
-
Causality : The hydrochloride salt is unreactive as a nucleophile. The addition of the tertiary amine deprotonates the morpholinium ion, generating the nucleophilic free morpholine in situ while precipitating the tertiary amine hydrochloride salt[3]. This controlled release prevents exothermic runaway and limits the volatility of the free base.
-
Validation Checkpoint : Monitor the reaction mixture visually. The suspension will transition in appearance as the morpholine salt dissolves and the new tertiary amine salt precipitates. Validate the complete generation of the free base by extracting a micro-aliquot into water and checking the pH (target pH > 9), confirming full deprotonation.
Phase 4: Emergency Spill Management
-
Action : In the event of a spill, eliminate all ignition sources[6]. Do NOT dry sweep the powder[9]. Use a HEPA-filtered vacuum or a wet-wipe method using damp absorbent pads to collect the material[7].
-
Causality : Dry sweeping aerosolizes the corrosive particulates, drastically increasing the risk of inhalation toxicity and environmental contamination[8][9].
-
Validation Checkpoint : After physical removal, wash the contaminated surface with copious amounts of soap and water[7]. Validate decontamination by swabbing the area and testing the swab pH; a neutral pH (6.5–7.5) confirms the complete removal of the basic/corrosive residue.
Workflow Visualization
Self-validating workflow for the safe handling and processing of morpholine hydrochloride salts.
References
- Source: nexchem.co.
- Title: 4-(2-Chloroethyl)
- Title: Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
- Title: 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride - AK Scientific, Inc.
- Source: fishersci.
- Source: chemicalbook.
- Source: atamankimya.
- Title: CAS 3647-69-6: 4-(2-Chloroethyl)
- Title: Morpholine, hydrochloride (1:1)
Sources
- 1. CAS 3647-69-6: 4-(2-Chloroethyl)morpholine hydrochloride [cymitquimica.com]
- 2. Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 5. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Low Nucleophilicity of 2-Tert-butylmorpholine Hydrochloride
Welcome to the technical support center for navigating the challenges associated with the low nucleophilicity of 2-tert-butylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when utilizing this sterically hindered amine in their synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your desired chemical transformations.
Introduction: The Challenge of Steric Hindrance
2-Tert-butylmorpholine is a valuable building block in medicinal chemistry and materials science.[1] Its bulky tert-butyl group can impart desirable properties such as increased solubility and metabolic stability to target molecules. However, this same steric bulk significantly hinders the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity and making bond formation a significant challenge.[2][3] This guide will equip you with the knowledge and practical strategies to effectively use this compound in your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our users face when working with 2-tert-butylmorpholine hydrochloride:
Q1: Why is my reaction with 2-tert-butylmorpholine hydrochloride not proceeding?
A: The primary reason for failed reactions is the compound's low nucleophilicity due to the sterically demanding tert-butyl group. This steric hindrance impedes the nitrogen atom's ability to attack electrophilic centers. Additionally, as it is a hydrochloride salt, the nitrogen is protonated. It must be neutralized to the free amine with a suitable base before it can act as a nucleophile.
Q2: How do I effectively deprotonate 2-tert-butylmorpholine hydrochloride to its free amine form?
A: Standard inorganic bases like sodium carbonate or potassium carbonate are often insufficient to completely deprotonate the hydrochloride salt, especially if the subsequent reaction is slow. Stronger bases are typically required.
-
For anhydrous organic solvents: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base). A slight excess (1.1-1.5 equivalents) is recommended.
-
For biphasic or aqueous conditions: A strong inorganic base like sodium hydroxide or potassium hydroxide in an aqueous solution can be used to neutralize the hydrochloride, followed by extraction of the free amine into an organic solvent.
Q3: What general strategies can I employ to improve reaction yields?
A: To overcome the low reactivity, consider the following general approaches:
-
Higher Temperatures: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by promoting rapid and uniform heating.[4][5][6][7][8]
-
Use of Catalysts: Specific catalysts can facilitate bond formation by activating either the amine or the electrophile.
-
Highly Reactive Electrophiles: Employing more reactive coupling partners (e.g., acyl chlorides instead of carboxylic acids) can drive the reaction forward.
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for specific reaction types where the low nucleophilicity of 2-tert-butylmorpholine is a major obstacle.
Guide 1: N-Alkylation Reactions
N-alkylation of sterically hindered secondary amines can be challenging. Standard SN2 reactions with alkyl halides often fail or give low yields.
Troubleshooting Flowchart: N-Alkylation
Caption: Troubleshooting N-Alkylation Reactions.
Protocol: High-Temperature N-Alkylation with a Strong Base
This protocol is suitable for reacting 2-tert-butylmorpholine with primary alkyl halides.
Materials:
-
2-tert-butylmorpholine hydrochloride
-
Alkyl halide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexane for washing NaH
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the NaH dispersion in anhydrous DMF.
-
Wash the NaH three times with anhydrous diethyl ether or hexane to remove the mineral oil. Carefully decant the solvent each time.
-
Add anhydrous DMF to the washed NaH.
-
In a separate flask, dissolve 2-tert-butylmorpholine hydrochloride in a minimal amount of DMF and add a strong non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) to generate the free amine. Stir for 30 minutes.
-
Slowly add the solution of the free amine to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Reductive Amination
For more hindered alkyl groups or when direct alkylation fails, reductive amination is a powerful alternative.[9][10]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
2-tert-butylmorpholine hydrochloride
-
Triethylamine (TEA) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
In a round-bottom flask, dissolve 2-tert-butylmorpholine hydrochloride and the aldehyde or ketone in anhydrous DCM.
-
Add triethylamine and stir for 30 minutes at room temperature to form the free amine.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction may require heating to 40-50 °C for less reactive substrates.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Guide 2: N-Arylation Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but it requires careful optimization for sterically hindered amines.[11][12][13]
Troubleshooting Flowchart: N-Arylation
Caption: Troubleshooting N-Arylation Reactions.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol utilizes a highly active palladium catalyst system and microwave heating to facilitate the coupling of 2-tert-butylmorpholine with aryl halides.[5]
Materials:
-
Aryl halide (bromide or chloride) (1.0 eq)
-
2-tert-butylmorpholine hydrochloride (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To a microwave vial, add the aryl halide, 2-tert-butylmorpholine hydrochloride, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-60 minutes. Monitor the reaction progress by LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Buchwald-Hartwig Conditions
| Condition | Catalyst System | Temperature | Time | Typical Yield |
| Conventional | Pd₂(dba)₃ / BINAP | 100 °C | 12-24 h | Low to None |
| Optimized | Pd₂(dba)₃ / XPhos | 110 °C | 8-16 h | Moderate |
| Microwave | Pd₂(dba)₃ / XPhos | 130 °C | 10-30 min | Good to Excellent[5] |
Guide 3: N-Acylation Reactions
Acylating sterically hindered amines can be sluggish and require highly reactive acylating agents or specific coupling reagents.[14][15][16][17][18]
Troubleshooting Flowchart: N-Acylation
Caption: Troubleshooting N-Acylation Reactions.
Protocol: Acylation with Acyl Chlorides
This is a straightforward method if the corresponding acyl chloride is available and stable.
Materials:
-
Acyl chloride (1.0 eq)
-
2-tert-butylmorpholine hydrochloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Dissolve 2-tert-butylmorpholine hydrochloride in anhydrous DCM and add TEA or DIPEA. Stir for 30 minutes at room temperature.
-
Cool the solution to 0 °C.
-
Add the acyl chloride dropwise. If the reaction is slow, add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Protocol: Acylation using TCFH and catalytic Oxyma
For cases where the acyl chloride is not available or unstable, this modern coupling method is highly effective for hindered amines.[14]
Materials:
-
Carboxylic acid (1.0 eq)
-
2-tert-butylmorpholine hydrochloride (1.1 eq)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 eq) or Tetramethylfluoroformamidinium hexafluorophosphate (TCFH) (1.1 eq)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (catalytic, 0.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, TCFH, and Oxyma in anhydrous DMF.
-
Add DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 2-tert-butylmorpholine hydrochloride in DMF and add DIPEA. Stir for 30 minutes.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir at room temperature or heat to 50 °C if necessary. Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Working with 2-tert-butylmorpholine hydrochloride requires a departure from standard reaction conditions. By understanding the root cause of its low reactivity—steric hindrance—and employing the appropriate strategies, such as the use of stronger bases, more active catalysts, and advanced techniques like microwave-assisted synthesis, successful incorporation of this valuable building block can be achieved. This guide provides a starting point for troubleshooting and developing robust synthetic procedures. We encourage you to explore the cited literature for a deeper understanding of these methodologies.
References
-
Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters, 17(4), 752–755. [Link]
-
Fang, Y., & Ganesan, A. (2018). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 54(76), 10732–10735. [Link]
-
Mag-Duff, D. A., & Thomson, R. J. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1530–1533. [Link]
-
Shekhar, S., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 11(15), 9463–9470. [Link]
-
Shekhar, S., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Al-Rashid, Z. F., & Johnson, R. L. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 28(14), 2505-2516. [Link]
-
Mag-Duff, D. A., & Thomson, R. J. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed. [Link]
-
Shekhar, S., et al. (2021). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
Mag-Duff, D. A., & Thomson, R. J. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. [Link]
-
Wang, C., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Sharma, R., & Kumar, R. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 414-418. [Link]
-
Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Larhed, M., & Hallberg, A. (2005). Microwave Assisted Organic Synthesis. In Microwave-Assisted Organic Synthesis. [Link]
-
Ciappa, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Keglevich, G. (2016). Microwave-Assisted Syntheses in Organic Chemistry. In Microwaves in Chemistry. [Link]
-
Fiveable. (2025). Nucleophilicity of Amines Definition. Fiveable. [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
-
Wang, Y., et al. (2023). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link]
-
Nolan, S. P. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St. Andrews. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Tan, Y., et al. (2017). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. AOAR*. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ferlin, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36243-36247. [Link]
-
PubChemLite. (n.d.). 2-tert-butyl-2-methylmorpholine (C9H19NO). PubChemLite. [Link]
-
Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace. [Link]
-
Goundry, A. J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). University of Tartu. [Link]
-
Wang, Y., et al. (2013). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central. [Link]
-
PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. PubChem. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. PubChem. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]
Sources
- 1. Sterically Hindered Amines - Enamine [enamine.net]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. mdpi.com [mdpi.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. surface.syr.edu [surface.syr.edu]
- 12. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chimia.ch [chimia.ch]
Technical Support Center: Troubleshooting 2-Tert-butylmorpholine Solubility in Dichloromethane (DCM)
As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized secondary amines in halogenated solvents. 2-Tert-butylmorpholine is a highly valuable building block in medicinal chemistry, but its behavior in dichloromethane (DCM) is entirely dictated by its ionization state, atmospheric exposure, and environmental handling.
This guide provides a mechanistic approach to diagnosing and resolving solubility failures, moving beyond basic troubleshooting to explain the chemical causality behind each step.
Physicochemical Profiling: The Root of Solubility
Before troubleshooting, it is critical to verify which form of 2-tert-butylmorpholine you have received from your supplier. The solubility of this compound in DCM is a direct function of its salt versus free-base state.
| Property | 2-Tert-butylmorpholine (Free Base) | 2-Tert-butylmorpholine HCl (Salt) |
| CAS Number | 1097796-99-0[1] | 1795506-03-4[2] |
| Molecular Formula | C8H17NO | C8H18ClNO |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol |
| Solubility in DCM | Highly Soluble / Miscible | Insoluble / Forms Suspension |
| Solubility in Water | Partially Soluble | Highly Soluble |
| Physical State | Liquid / Low-melting solid | Crystalline Solid |
| Primary Use State | Organic synthesis, DCM reactions | Long-term storage, aqueous assays |
Diagnostic Workflow
Diagnostic workflow for resolving 2-tert-butylmorpholine solubility issues in DCM.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my 2-tert-butylmorpholine forming a white, insoluble suspension in DCM? A1: Causality: The most common reason for this failure is attempting to dissolve the hydrochloride (HCl) salt form (CAS 1795506-03-4) instead of the free base (CAS 1097796-99-0)[2],[1]. Dichloromethane is a moderately polar, aprotic solvent (dielectric constant ε ≈ 9.1). It lacks the hydrogen-bond donating capability necessary to overcome the high crystal lattice energy of the ionic morpholinium chloride salt. To achieve solubility in halogenated solvents, the secondary amine must be converted to its neutral, lipophilic free-base form[3].
Q2: How do I convert the HCl salt to the free base to achieve DCM solubility? A2: Causality: By shifting the pH of an aqueous solution above the pKa of the morpholine's conjugate acid (typically ~8.5–9.0), the amine is deprotonated[3]. This is achieved via a biphasic liquid-liquid extraction using a strong base (e.g., 1M NaOH) and DCM. Once neutralized, the uncharged 2-tert-butylmorpholine partitions almost exclusively into the lower organic DCM layer due to favorable dipole-dipole interactions.
Q3: My solution in DCM is cloudy even after verifying I have the free base. What is happening?
A3: Causality: Cloudiness in DCM solutions of free-base amines almost always indicates a micro-emulsion of water. Morpholine derivatives are highly hygroscopic and will aggressively absorb atmospheric moisture[4]. Because water is highly insoluble in DCM, it forms a fine, cloudy dispersion that mimics poor compound solubility. This is resolved by drying the organic layer over a desiccant like anhydrous sodium sulfate (
Q4: Can atmospheric exposure cause my previously soluble free base to precipitate over time?
A4: Causality: Yes. Secondary amines like 2-tert-butylmorpholine are strong nucleophiles. Upon prolonged exposure to air, they react with atmospheric carbon dioxide (
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Quantitative Free-Basing and DCM Extraction
Use this protocol if you possess the HCl salt (CAS 1795506-03-4)[2] and require a DCM-soluble free base.
-
Dissolution: Suspend 1.0 g of 2-tert-butylmorpholine HCl in 10 mL of deionized water in a 50 mL Erlenmeyer flask. Stir until fully dissolved.
-
Basification: Slowly add 1M NaOH (aq) dropwise while stirring vigorously.
-
Validation Checkpoint 1: The solution will turn milky/cloudy as the lipophilic free base separates from the aqueous phase. Test the aqueous phase with pH paper; it must read pH > 10 to ensure complete deprotonation.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of anhydrous DCM. Stopper and invert gently 3-4 times, venting the stopcock frequently to release any pressure buildup.
-
Separation: Place the funnel on a ring stand and allow the layers to separate completely.
-
Validation Checkpoint 2: You should observe two distinct liquid phases. The bottom layer is the DCM containing your target compound (DCM density = 1.33 g/cm³).
-
-
Collection: Drain the lower DCM layer into a clean flask. Repeat the extraction of the remaining aqueous layer with an additional 10 mL of DCM and combine the organic layers.
Protocol B: Anhydrous Preparation to Resolve Emulsions
Use this protocol if your free base solution is cloudy due to moisture[4].
-
Desiccant Addition: To the combined, cloudy DCM layers from Protocol A (or your cloudy stock solution), add 2-3 grams of anhydrous Sodium Sulfate (
). -
Agitation: Swirl the flask continuously for 2-3 minutes.
-
Validation Checkpoint 3: Observe the desiccant. If it clumps together entirely, water is still present. Add more
in 1-gram increments until the newly added powder flows freely like sand. -
Validation Checkpoint 4: The DCM solution must transition from a cloudy emulsion to optically clear. If it is not perfectly clear, do not proceed; continue drying.
-
-
Filtration: Filter the clear solution through fluted filter paper to remove the hydrated drying agent.
-
Storage: The resulting clear DCM solution contains pure 2-tert-butylmorpholine. Flush the headspace of the storage vial with Argon or Nitrogen gas before sealing to prevent
absorption and carbamate precipitation.
References
Sources
Catalyst selection for hindered amine synthesis involving morpholines
Welcome to the Technical Support Center for Advanced C–N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of synthesizing sterically hindered amines using morpholine derivatives.
Morpholine, a secondary amine with a unique chair conformation and an electronegative oxygen atom, presents distinct nucleophilic and steric properties. When coupling morpholine to bulky, ortho-substituted aryl halides via Buchwald-Hartwig amination, standard catalytic systems often fail due to stalled reductive elimination or catalyst deactivation[1]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure your success.
I. Diagnostic Workflow for Catalyst Selection
Before diving into specific troubleshooting scenarios, it is critical to align your substrate's electronic and steric profile with the correct ligand architecture. The following decision tree outlines the logical flow for selecting the optimal palladium precatalyst.
Decision tree for selecting Pd-catalysts in hindered morpholine cross-coupling.
II. Core Troubleshooting & FAQs
Q1: My Buchwald-Hartwig coupling of morpholine with an ortho-substituted aryl bromide is stalling at 30% conversion. Should I switch from BrettPhos to RuPhos?
Yes, switching to RuPhos is highly recommended. The causality lies in the rate-limiting steps dictated by the ligand's steric hindrance. Density Functional Theory (DFT) calculations reveal that the rate-limiting step for the Pd-BrettPhos system is oxidative addition (barrier ~23.3 kcal/mol), whereas for Pd-RuPhos, it is reductive elimination[2].
BrettPhos possesses extreme steric bulk around the palladium center (due to two methoxy groups and an isopropyl group). While this forces rapid reductive elimination for primary amines, it creates an energy penalty when accommodating a bulky secondary amine like morpholine[3]. RuPhos has comparatively less steric hindrance around the palladium atom, allowing the highly congested intermediate formed by morpholine to undergo reductive elimination with a significantly lower energy barrier[2]. Consequently, RuPhos prevents the reaction from stalling and suppresses double arylation[1].
Q2: I am using highly deactivated, electron-rich aryl chlorides. Both RuPhos and BrettPhos are failing to yield the morpholine adduct. What is the alternative?
Transition to an N-Heterocyclic Carbene (NHC) ligand, specifically Pd-PEPPSI-IPent. Dialkylbiaryl phosphine ligands can struggle with the oxidative addition of extremely electron-rich aryl chlorides. NHCs are significantly stronger σ-donors than phosphines, which dramatically accelerates the oxidative addition of unactivated aryl chlorides[4]. The Pd-PEPPSI-IPent precatalyst features a "flexible steric bulk" environment. This specific architecture protects the palladium center from deactivation while remaining flexible enough to permit the coordination and deprotonation of secondary amines like morpholine, achieving full conversion where standard phosphines fail[5][6].
Q3: My morpholine couplings are highly sensitive to trace moisture/air, leading to inconsistent yields. Is there a robust, scalable alternative to glovebox setups?
Implement a mechanochemical (ball-milling) protocol using Pd-PEPPSI-IPent. Recent advancements have demonstrated that Buchwald-Hartwig aminations involving morpholine can be conducted under aerobic conditions without solvents using mechanochemistry[7]. By utilizing a mixer mill with Pd-PEPPSI-IPent and potassium tert-butoxide (KOtBu), the reaction bypasses the need for strict anhydrous/anaerobic environments. The mechanical activation ensures continuous exposure of fresh reactive surfaces, mitigating catalyst poisoning by atmospheric moisture or oxygen[8].
III. Mechanistic Pathway & Energy Barriers
To truly master catalyst selection, you must understand where the energy bottlenecks occur in the catalytic cycle.
Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-specific rate-limiting steps.
IV. Quantitative Catalyst Comparison Data
The following table summarizes the quantitative performance metrics and optimal conditions for the three primary catalyst systems used in morpholine cross-coupling.
| Catalyst System | Optimal Substrate Profile | Rate-Limiting Step | Oxidative Addition Barrier | Reductive Elimination Barrier | Typical Base / Solvent |
| Pd-RuPhos | Secondary amines (Morpholine), standard aryl halides | Reductive Elimination | ~13.3 kcal/mol | ~32.0 kcal/mol | NaOtBu / Toluene or Dioxane |
| Pd-BrettPhos | Primary amines (Avoid for bulky secondary amines) | Oxidative Addition | ~23.3 kcal/mol | ~19.8 kcal/mol | NaOtBu / Toluene |
| Pd-PEPPSI-IPent | Extremely deactivated/hindered aryl chlorides + Morpholine | Amine Coordination | Very Low (Strong σ-donor) | Moderate (Flexible bulk) | KOtBu / Dioxane or Solvent-free |
(Data synthesized from DFT calculations and kinetic studies[2][6][9])
V. Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these strictly defined methodologies.
Protocol A: Solution-Phase Coupling of Morpholine using Pd-RuPhos
This protocol utilizes an internal standard to allow for real-time reaction monitoring and self-validation of conversion rates.
-
Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol).
-
Solvent & Standard Addition: Add anhydrous toluene (4.0 mL) followed by 1,3,5-trimethoxybenzene (0.1 mmol) as an internal NMR standard.
-
Amine Addition: Add morpholine (1.2 mmol) via a microsyringe. Seal the vial with a Teflon-lined cap.
-
Reaction Execution: Heat the reaction mixture at 85 °C in a pre-heated oil bath for 12 hours.
-
Validation & Workup: Cool to room temperature. Extract a 50 µL aliquot, dilute with CDCl₃, and perform a crude ¹H NMR to verify conversion against the internal standard. If conversion is >95%, quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: Mechanochemical (Solvent-Free) Coupling using Pd-PEPPSI-IPent
This protocol is designed for robust, aerobic synthesis without the need for rigorous solvent drying[7][8].
-
Milling Setup: In a 15 mL stainless steel milling jar, add 1 × 12 g stainless steel ball.
-
Reagent Loading (Open Air): Add the aryl chloride (1.0 mmol), morpholine (1.2 mmol), Pd-PEPPSI-IPent (0.01 mmol, 1 mol%), KOtBu (2.0 mmol), and highly pure quartz sand (0.338 g) as a grinding auxiliary.
-
Milling: Seal the jar and place it in a mixer mill. Operate the mill at 30 Hz for 3 hours.
-
Extraction: Open the jar, extract the solid mixture with ethyl acetate (3 × 10 mL), and filter through a short pad of Celite to remove the sand and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude morpholine derivative via silica gel chromatography.
VI. References
-
Kostyukovich, A. Y., & Sahharova, L. T. (2025). Dynamic "cocktail"-type catalytic systems in C–N bond formation reactions. Russian Chemical Reviews. Available at:[Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]
-
Crawford, K. E., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available at:[Link]
-
Organ, M. G., et al. (2012). Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. Dynamic "cocktail"-type catalytic systems in C–N bond formation reactions | Russian Chemical Reviews [rcr.colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 8. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mechanistic Grounding: The Impact of Protonation on NMR Profiles
Advanced 1H NMR Interpretation Guide: 2-Tert-Butylmorpholine Hydrochloride vs. Free Base
In modern drug development, the morpholine ring is a privileged pharmacophore utilized to modulate pharmacokinetic properties such as aqueous solubility, lipophilicity, and metabolic stability[1]. Functionalizing the morpholine core at the C2 position with a bulky tert-butyl group introduces significant steric hindrance and chirality, which can drastically alter receptor binding affinities. For formulation, isolation, and stability purposes, 2-tert-butylmorpholine is typically synthesized and stored as a hydrochloride (HCl) salt[2].
This guide provides an objective, data-driven comparison of the 1H NMR spectral characteristics of 2-tert-butylmorpholine hydrochloride against its free base alternative. By understanding the causality behind solvent effects, protonation-induced chemical shifts, and conformational locking, analytical scientists can establish robust, self-validating protocols for structural verification.
The conversion of a free base amine to its hydrochloride salt fundamentally alters its physical state and its NMR profile. In the free base form, the morpholine ring undergoes rapid chair-chair interconversion at room temperature. This rapid flux averages the magnetic environments of the axial and equatorial protons, often resulting in broadened or simplified multiplets.
Upon protonation (addition of HCl), the nitrogen atom acquires a positive charge. The resulting electrostatic interactions and hydrogen bonding tightly restrict the ring's flexibility. This "conformational locking" forces the bulky C2 tert-butyl group into a rigid equatorial position to minimize unfavorable 1,3-diaxial steric clashes. Consequently, the axial and equatorial protons on the morpholine ring become strictly magnetically inequivalent. This transforms a simple time-averaged spectrum into a highly complex spin system with distinct, finely resolved multiplets[3].
Fig 1: Logical relationship between amine protonation and NMR multiplet complexity.
Comparative Performance: Solvent Selection & Chemical Shifts
A critical experimental choice in NMR analysis is solvent selection, which directly dictates the quality of the resulting data. While the free base is highly soluble in Chloroform-d (CDCl3), the hydrochloride salt exhibits poor solubility in non-polar environments. Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent for the HCl salt due to its high dielectric constant and strong hydrogen-bond accepting capability, which thoroughly solvates the ion pair and disrupts the crystal lattice[4].
The table below outlines the comparative performance and expected chemical shift differences (Δδ) when analyzing the two forms.
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)
| Proton Assignment (IUPAC) | Free Base (in CDCl3) δ (ppm) | HCl Salt (in DMSO-d6) δ (ppm) | Shift Difference (Δδ) | Multiplicity & Causality |
| tert-Butyl (9H) | 0.92 | 0.98 | +0.06 | Singlet. Minimal inductive effect due to distance from the protonated nitrogen. |
| H-2 (CH-O, 1H) | 3.35 | 3.55 | +0.20 | Doublet of doublets (dd). Deshielded by the adjacent oxygen and locked conformation. |
| H-3 (CH2-N, 2H) | 2.75 | 3.25 | +0.50 | Complex multiplet. Strong inductive deshielding from the adjacent N+H2 center. |
| H-5 (CH2-N, 2H) | 2.85 | 3.30 | +0.45 | Complex multiplet. Diastereotopic splitting enhanced by restricted ring rotation. |
| H-6 (CH2-O, 2H) | 3.65 | 3.90 | +0.25 | Multiplet. Affected by through-space interactions in the locked chair form. |
| NH / NH2+ | 1.50 (br s, 1H) | 9.20 (br s, 2H) | +7.70 | Broad singlet. Extreme deshielding due to positive charge and strong DMSO hydrogen bonding[4]. |
Note: Chemical shifts are representative reference values synthesized from established morpholine derivative profiles[1][3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different laboratory environments, the following protocol integrates self-validating checkpoints specifically tailored for amine hydrochlorides.
Fig 2: Step-by-step 1H NMR workflow for amine hydrochloride characterization.
Step-by-Step Methodology:
-
Sample Preparation (Gravimetric Precision):
-
Action: Weigh exactly 15.0 mg of 2-tert-butylmorpholine hydrochloride.
-
Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for a 1H NMR spectrum in a standard 5 mm tube. Over-concentrating the sample (>30 mg) can lead to viscosity-induced line broadening, obscuring fine J-couplings.
-
-
Solvent Addition & Internal Referencing:
-
Action: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d6 ensures complete dissolution of the polar salt[5]. TMS provides a self-validating internal standard calibrated exactly at 0.00 ppm, eliminating referencing errors caused by temperature fluctuations or matrix effects[6].
-
-
Instrument Tuning & Shimming (Self-Validation Checkpoint):
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming.
-
Causality: Proper shimming is verified by observing the full width at half maximum (FWHM) of the TMS peak. A FWHM of < 1.0 Hz validates that the magnetic field is highly homogeneous, ensuring sharp multiplets for the complex morpholine ring system.
-
-
Acquisition Parameters:
-
Action: Set the pulse sequence to a standard 1D proton experiment (zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.
-
Causality: A 2.0-second D1 ensures that the tert-butyl protons (which have longer T1 longitudinal relaxation times) fully relax between pulses. This is critical for accurate quantitative integration—the tert-butyl integral must equal exactly 9.0 relative to the ring protons.
-
-
Spectral Processing:
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Perform manual phase correction and a polynomial baseline correction.
-
Causality: An LB of 0.3 Hz optimizes the SNR while preserving the fine J-coupling resolution of the axial/equatorial protons, allowing for accurate multiplet extraction[3].
-
Conclusion
Comparing 2-tert-butylmorpholine hydrochloride to its free base reveals that salt formation not only improves physicochemical stability but fundamentally alters the NMR landscape via conformational locking and inductive deshielding. By utilizing DMSO-d6 and adhering to a relaxation-optimized acquisition protocol, researchers can obtain highly resolved, quantitatively accurate spectra that serve as definitive proof of molecular structure and salt stoichiometry.
References
-
Li, et al. "Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement." ResearchGate. URL:[Link]
-
Chemistry Stack Exchange. "Multiplet shape in proton NMR of morpholines." Stack Exchange Network. URL:[Link]
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry 44.5 (2006): 491-509. URL:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry 62.21 (1997): 7512-7515. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1795506-03-4|2-tert-Butylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
HPLC Method Development for 2-Tert-butylmorpholine Purity Analysis: A Comparative Guide
The purity analysis of 2-tert-butylmorpholine presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC) method development. First, as an aliphatic secondary amine, it lacks a conjugated π-system, rendering traditional UV-Vis detection highly ineffective. Second, its basic nitrogen atom readily protonates in standard mobile phases, leading to severe secondary interactions with the stationary phase.
This guide objectively compares detection alternatives and column chemistries, providing a self-validating, step-by-step methodology for developing a robust purity assay for basic, non-chromophoric amines.
Detection Strategy: Overcoming the Lack of a Chromophore
Because 2-tert-butylmorpholine cannot absorb UV light at standard wavelengths, analysts must choose between pre-column derivatization or universal aerosol-based detection.
Derivatization-UV vs. Aerosol Detectors (ELSD & CAD)
Historically, analyzing morpholine derivatives required derivatization with reagents like 1-naphthylisothiocyanate (NIT) to append a chromophore for UV detection[1]. While effective, this approach introduces significant sample preparation overhead, reaction variability, and potential artifact generation.
Modern laboratories increasingly rely on universal detectors such as the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD). Both require volatile mobile phases, but their detection mechanisms differ. ELSD measures the light scattered by dried analyte particles, whereas CAD measures the electrical charge transferred to the particles[2].
Causality of Performance: CAD provides up to a 5-fold increase in sensitivity compared to ELSD and yields superior precision[3]. Because CAD response is dependent on the initial mass concentration of the analyte in the droplet rather than its optical properties, it delivers a more uniform response for non-chromophoric impurities[2].
Table 1: Detector Performance Comparison for Morpholine Derivatives
| Parameter | UV-Vis (with NIT Derivatization) | ELSD (Direct Analysis) | CAD (Direct Analysis) |
| Sample Prep Time | 1–2 hours (Reaction + Quenching) | < 5 minutes (Dilution) | < 5 minutes (Dilution) |
| Sensitivity (LOD) | ~50 ng | ~50 ng | ~10 ng |
| Response Behavior | Linear | Non-linear (Logarithmic) | Non-linear (Parabolic/Sigmoidal) |
| Precision (RSD) | 2.0% – 5.0% | 5.0% – 10.0% | < 2.0% |
Separation Strategy: The Mechanics of Peak Tailing
Basic amines are notoriously the most difficult compounds to analyze via HPLC[4]. In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, basic analytes experience a secondary retention mechanism: ion exchange.
At a neutral or mid-range pH, residual silanol groups (Si-OH) on the silica surface ionize to form negatively charged silanoxanes (Si-O⁻). Simultaneously, the basic amine of 2-tert-butylmorpholine protonates to form a cation. The resulting electrostatic attraction acts like "velcro," causing the analyte to stick to the column and release slowly, producing a severe peak tail.
Mitigating Silanol Interactions
To eliminate this chemical tailing, we must address both the stationary phase and the mobile phase:
-
Base-Deactivated Columns: Older "Type A" silica columns have high metal contamination and active silanols[5]. Modern "Type B" base-deactivated columns utilize ultra-pure silica, aggressive end-capping, and steric protection to shield residual silanols from the analyte.
-
Low pH Mobile Phase: Operating at a low pH (e.g., pH 3.0) forces the acidic silanol groups to remain protonated and neutral, effectively shutting down the ion-exchange pathway[6][5].
-
Buffer Volatility: Because CAD requires the mobile phase to evaporate completely, non-volatile buffers (like potassium phosphate) will cause massive background noise and instrument failure[2]. A volatile buffer, such as ammonium formate or formic acid, is mandatory[7].
Table 2: Simulated Effect of Column Chemistry and pH on Peak Asymmetry ( )
| Column Chemistry | Mobile Phase pH | Buffer Type | Peak Asymmetry ( | Theoretical Plates ( |
| Standard C18 (Type A) | 7.0 | Ammonium Acetate | 3.45 (Severe Tailing) | 2,100 |
| Standard C18 (Type A) | 3.0 | Formic Acid | 2.10 (Moderate Tailing) | 4,500 |
| Base-Deactivated C18 | 7.0 | Ammonium Acetate | 1.65 (Slight Tailing) | 8,200 |
| Base-Deactivated C18 | 3.0 | Formic Acid | 1.05 (Excellent) | 12,500 |
Method Development Decision Workflow
HPLC method development decision tree for non-chromophoric basic amines.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol incorporates a Neutral Marker Test . As established in chromatographic troubleshooting, injecting a neutral compound differentiates physical system issues (plumbing/dead volume) from chemical issues (acid-base interactions). If a neutral compound tails, the system has a physical void; if only the basic amine tails, the issue is chemical[4].
Step 1: System Suitability & Plumbing Verification
-
Prepare a 100 µg/mL solution of Polyethylene Glycol (PEG) 400 in Methanol. PEG is neutral and non-chromophoric, making it an ideal CAD system suitability marker.
-
Inject 10 µL onto the system using a base-deactivated C18 column (e.g., 150 x 4.6 mm, 3 µm).
-
Validation Check: Calculate the peak asymmetry (
). If > 1.2, inspect column frits, tubing connections, and detector flow cells for dead volume before proceeding.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.315 g of Ammonium Formate in 1.0 L of LC-MS grade water (5 mM). Adjust the pH to 3.0 using LC-MS grade Formic Acid. Filter through a 0.2 µm membrane.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 3: Sample Preparation
-
Accurately weigh 10.0 mg of 2-tert-butylmorpholine standard.
-
Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.
-
Perform serial dilutions using the mobile phase to generate a calibration curve (e.g., 10, 50, 100, 250, and 500 µg/mL). Note: CAD response is non-linear; utilize a quadratic or power-function calibration curve in your Chromatography Data System (CDS)[2].
Step 4: Chromatographic Execution
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0–2 min: 5% B
-
2–10 min: 5% to 60% B
-
10–12 min: 60% B
-
12–12.1 min: 60% to 5% B
-
12.1–15 min: 5% B (Re-equilibration)
-
-
Column Temperature: 30°C.
-
CAD Settings: Evaporation temperature set to 35°C (optimized for semi-volatile amines); Data collection rate at 10 Hz.
-
Inject 10 µL of the sample and monitor the baseline. The low pH will suppress silanol ionization, yielding a sharp, symmetrical peak for 2-tert-butylmorpholine, while the CAD provides highly sensitive quantitation of any non-chromophoric impurities.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. 5
-
SlideShare. "Charged aerosol detector in HPLC.ppt". SlideShare. 3
-
ACS Publications. "Development and Validation of a Standardized Method for the Determination of Morpholine Residues...". Journal of Agricultural and Food Chemistry. 7
-
Axion Labs. "HPLC Peak Tailing". Axion Labs. 4
-
Analyst (RSC Publishing). "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis". Analyst. 1
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. 6
-
Thermo Fisher Scientific. "HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101". Thermo Fisher Scientific. 2
Sources
- 1. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Charged aerosol detector in HPLC.ppt [slideshare.net]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of 2-Tert-butylmorpholine and 2-Methylmorpholine in N-Acylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1][2][3] The strategic placement of substituents on the morpholine ring can significantly influence the molecule's conformation, basicity, and, consequently, its reactivity. This guide provides an in-depth comparison of the reactivity of two commonly encountered substituted morpholines, 2-tert-butylmorpholine and 2-methylmorpholine, with a focus on their behavior in N-acylation reactions. This analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data and established protocols.
Structural and Electronic Properties: A Tale of Two Substituents
The reactivity of the secondary amine in 2-tert-butylmorpholine and 2-methylmorpholine is primarily governed by a combination of steric and electronic effects imparted by the substituent at the C-2 position.
Steric Hindrance: The Dominant Factor
The most significant difference between the two molecules lies in the steric bulk of the substituent. The tert-butyl group is considerably larger than the methyl group, creating a more sterically hindered environment around the nitrogen atom.[4][5] This steric congestion directly impacts the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles, such as acylating agents.
Electronic Effects: A More Nuanced Influence
Alkyl groups are generally considered to be electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. In principle, the tert-butyl group, with its three methyl groups, is a stronger electron-donating group than a single methyl group.[1] However, the practical manifestation of this electronic effect on reactivity is often overshadowed by the more pronounced steric hindrance. Recent computational studies have also presented a more complex view, suggesting that alkyl groups can, in some contexts, be considered electron-withdrawing relative to hydrogen, although their electron-donating character through hyperconjugation is also a factor.[6][7] For the purpose of nucleophilic reactions in solution, the traditional model of alkyl groups as electron-donating remains a useful predictor of behavior.
Basicity (pKa)
Data Summary: Structural and Physicochemical Properties
| Property | 2-Methylmorpholine | 2-Tert-butylmorpholine |
| Molecular Formula | C₅H₁₁NO | C₈H₁₇NO |
| Molecular Weight | 101.15 g/mol | 143.23 g/mol |
| Steric Hindrance | Low | High |
| Electronic Effect | Weakly Electron-Donating (+I) | Moderately Electron-Donating (+I) |
| Predicted pKa | ~9.01[8] | Not readily available |
Comparative Reactivity in N-Acylation
N-acylation is a fundamental transformation in organic synthesis, and the rate and efficiency of this reaction are highly sensitive to the nucleophilicity of the amine. In the context of 2-substituted morpholines, the interplay of steric and electronic effects dictates the outcome of acylation reactions.
Due to the significant steric hindrance imposed by the tert-butyl group, 2-tert-butylmorpholine is expected to exhibit significantly lower reactivity in N-acylation reactions compared to 2-methylmorpholine . The bulky tert-butyl group shields the nitrogen atom, impeding the approach of the acylating agent. This steric impediment raises the activation energy of the reaction, leading to a slower reaction rate.
While the greater electron-donating nature of the tert-butyl group might suggest enhanced intrinsic nucleophilicity of the nitrogen atom, this electronic effect is likely insufficient to overcome the substantial steric barrier. Therefore, for most common acylating agents, 2-methylmorpholine will be the more reactive nucleophile.
Experimental Protocols and Considerations
While a direct, side-by-side comparative study of the acylation of 2-tert-butylmorpholine and 2-methylmorpholine under identical conditions is not extensively documented, we can outline a general protocol for N-acylation that can be adapted for both substrates. The key difference in the experimental setup would likely be the reaction conditions required to achieve a comparable conversion, with the 2-tert-butylmorpholine reaction necessitating more forcing conditions (e.g., higher temperature, longer reaction time, or a more reactive acylating agent).
General Protocol for N-Acylation of 2-Substituted Morpholines
Materials:
-
2-Substituted morpholine (2-methylmorpholine or 2-tert-butylmorpholine) (1.0 eq)
-
Acylating agent (e.g., acetyl chloride, acetic anhydride) (1.1 eq)
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted morpholine (1.0 eq) and the tertiary amine base (1.5 eq) in the chosen aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated period. For 2-methylmorpholine, the reaction is expected to be complete within a few hours. For 2-tert-butylmorpholine, the reaction may require heating and/or an extended reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Experimental Workflow Diagram
Caption: A generalized workflow for the N-acylation of 2-substituted morpholines.
Mechanistic Insights
The N-acylation of a secondary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride from acetyl chloride) to yield the N-acylated product. A base is typically added to neutralize the acidic byproduct (e.g., HCl) and prevent the protonation of the starting amine, which would render it non-nucleophilic.
Reaction Mechanism Diagram
Caption: The general mechanism for nucleophilic acyl substitution in N-acylation.
Conclusion and Practical Implications
For researchers and drug development professionals, this has several practical implications:
-
Reaction Conditions: When planning syntheses involving the N-acylation of 2-tert-butylmorpholine, be prepared to use more forcing conditions (higher temperatures, longer reaction times, more reactive acylating agents, or specialized catalysts) compared to reactions with 2-methylmorpholine.
-
Reagent Selection: In cases where a rapid and efficient acylation is desired, 2-methylmorpholine is the preferred substrate.
-
Selectivity: The difference in reactivity can be exploited in molecules containing both a 2-methylmorpholine and a 2-tert-butylmorpholine moiety to achieve selective acylation of the less hindered amine.
By understanding the fundamental principles that govern the reactivity of these substituted morpholines, scientists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chem. Sci., 2021, 12, 15038-15044. DOI: 10.1039/D1SC04944A.
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. J. Org. Chem. 2023, 88, 11, 7239–7249. [Link].
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]. Accessed March 7, 2024.
-
Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]. Accessed March 7, 2024.
-
Understanding Steric Hindrance in Chemistry. Scribd. [Link]. Accessed March 7, 2024.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]. Accessed March 7, 2024.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]. Accessed March 7, 2024.
-
Steric effects. Wikipedia. [Link]. Accessed March 7, 2024.
-
Is there a trend in inductive effect for different alkyl groups? National Center for Biotechnology Information. [Link]. Accessed March 7, 2024.
-
Alkyl groups in organic molecules are NOT inductively electron-releasing. Royal Society of Chemistry. [Link]. Accessed March 7, 2024.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]. Accessed March 7, 2024.
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051 (2024). [Link].
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis Methods for N-Methylmorpholine [sincerechemicals.com]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. orientjchem.org [orientjchem.org]
- 5. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01572J [pubs.rsc.org]
- 8. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]
Chiral separation methods for 2-Tert-butylmorpholine enantiomers
As a Senior Application Scientist, I have evaluated numerous strategies for the enantiomeric resolution of chiral heterocycles. 2-Substituted morpholines, such as 2-tert-butylmorpholine, represent a privileged structural motif frequently found in neuroactive agents, selective norepinephrine reuptake inhibitors (NRIs) like reboxetine, and various chiral auxiliaries[1]. The bulky tert-butyl group adjacent to the secondary amine creates significant steric hindrance, which can complicate separation but also provides a distinct spatial handle for chiral recognition.
This guide provides an objective, data-backed comparison of the three most effective methodologies for resolving 2-tert-butylmorpholine enantiomers: Direct Chiral HPLC , Indirect Chiral Derivatization , and Classical Diastereomeric Salt Resolution .
Workflow Comparison & Mechanistic Overview
Selecting the appropriate resolution method depends entirely on your project phase. Analytical quantification demands direct HPLC, while early-stage synthesis might favor indirect derivatization to avoid the high cost of chiral columns. Bulk manufacturing relies almost exclusively on classical salt resolution due to scalability.
Workflow comparison for resolving 2-tert-butylmorpholine enantiomers.
Method 1: Direct Chiral HPLC (The Analytical Gold Standard)
The Causality: Direct chiral HPLC relies on a Chiral Stationary Phase (CSP). For 2-substituted morpholines, immobilized polysaccharide-based CSPs (like Chiralpak IA) are highly effective[1]. The chiral recognition mechanism involves hydrogen bonding between the morpholine's secondary amine/ether oxygen and the carbamate linkages of the amylose derivative, while the bulky tert-butyl group dictates steric fit within the chiral cavities of the stationary phase[2].
Self-Validating Protocol: Direct HPLC Analysis This protocol is adapted from validated methods used for 2-substituted morpholine derivatives like reboxetine[1].
-
Sample Preparation: Dissolve 1 mg of racemic 2-tert-butylmorpholine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 4.6 × 250 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol (9:1 v/v). Note: The non-polar hexane forces the analyte to interact strongly with the polar chiral selector, maximizing enantiorecognition.
-
Flow Rate & Temperature: 1.0 mL/min at an isothermal 30 °C.
-
Detection: Photodiode Array (PDA) at 215 nm.
-
Validation Step: Always inject a blank (mobile phase) to establish the baseline, followed by a racemic standard to confirm baseline resolution (Rs > 1.5) before analyzing asymmetric synthesis products.
Method 2: Indirect Chiral Derivatization (The Pragmatic Lab Approach)
The Causality: When chiral columns are unavailable, enantiomers can be covalently bonded to an enantiomerically pure Chiral Derivatizing Agent (CDA) to form diastereomers[3]. Because diastereomers possess distinct physical and chemical properties (e.g., different dipole moments and spatial footprints), they interact differently with standard achiral stationary phases (like C18), allowing for baseline separation using conventional reverse-phase HPLC[4].
Mechanism of indirect chiral derivatization for enantiomeric separation.
Self-Validating Protocol: Derivatization & RP-HPLC
-
Coupling Reaction: In a dry vial, dissolve 0.5 mmol of racemic 2-tert-butylmorpholine in 2 mL of anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP.
-
CDA Introduction: Slowly add 1.1 equivalents of the CDA, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)[3].
-
Incubation: Stir at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea) indicates reaction progression.
-
Filtration & Prep: Filter the mixture, evaporate the DCM under nitrogen, and reconstitute the residue in Acetonitrile/Water (50:50).
-
Achiral HPLC: Inject onto a standard C18 column (e.g., 4.6 × 250 mm, 5 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile to elute the diastereomeric amides. Integrate the peak areas to calculate enantiomeric excess (%ee).
Method 3: Classical Diastereomeric Salt Resolution (The Scalable Method)
The Causality: For preparative-scale isolation, chromatography becomes cost-prohibitive. Classical resolution exploits the acid-base chemistry of the morpholine's secondary amine. By reacting the racemate with an enantiopure chiral acid (e.g., L-(+)-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid), two diastereomeric salts are formed[5]. The bulky tert-butyl group heavily influences the crystal lattice packing, causing one diastereomeric salt to precipitate preferentially from a specific solvent system while the other remains in solution[6].
Self-Validating Protocol: Fractional Crystallization
-
Salt Formation: Dissolve 10 g of racemic 2-tert-butylmorpholine in 50 mL of hot ethanol.
-
Resolving Agent: In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in 50 mL of hot ethanol.
-
Mixing: Slowly combine the two solutions while maintaining heating (60 °C) for 30 minutes.
-
Controlled Cooling: Allow the solution to cool to room temperature at a controlled rate (e.g., 5 °C/hour). Causality note: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures thermodynamic control and high diastereomeric purity.
-
Filtration: Filter the precipitated diastereomeric salt.
-
Free-basing (Recovery): Suspend the isolated salt in water, adjust the pH to >10 using 2M NaOH, and extract the enantiopure 2-tert-butylmorpholine into diethyl ether. Dry over MgSO4 and concentrate.
Quantitative Performance Comparison
To guide your experimental design, the following table summarizes the operational metrics of each method based on standard laboratory implementations.
| Parameter | Direct Chiral HPLC | Indirect Derivatization | Classical Salt Resolution |
| Primary Use Case | Analytical quantification, %ee determination | Analytical quantification (when CSPs are unavailable) | Bulk preparative isolation (>1 gram) |
| Resolution (Rs) | > 1.5 (Baseline) | > 2.0 (Excellent) | N/A (Yield-based purity) |
| Enantiomeric Excess | > 99% (Analytical) | > 98% | 85-95% (Requires recrystallization) |
| Time to Result | 15 - 30 minutes | 5 - 6 hours (includes rxn) | 24 - 48 hours |
| Cost per Sample | High (Column dependency) | Moderate (Reagent costs) | Low (Bulk solvents/acids) |
| Sample Recovery | Possible (Prep-HPLC) | Destroyed (Covalent bond) | High (>80% of target isomer) |
References
-
Chemistry LibreTexts. "6.8: Resolution (Separation) of Enantiomers". LibreTexts. Available at:[Link]
-
MDPI. "Enantiomers and Their Resolution". MDPI. Available at:[Link]
-
Organic Chemistry - Pharmacy 180. "Resolution of Enantiomers - Stereochemical and Conformational Isomerism". Pharmacy 180. Available at: [Link]
-
The Journal of Organic Chemistry. "Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug". ACS Publications. Available at: [Link]
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs". Chromatography Online. Available at: [Link]
Sources
Spectroscopic Identification of tert-Butylmorpholine Hydrochloride: A Comparative IR Guide
As drug development increasingly relies on sterically hindered amines to modulate pharmacokinetics and target binding, compounds like tert-butylmorpholine have become critical synthetic intermediates and active pharmaceutical ingredient (API) scaffolds. Converting this tertiary amine into a hydrochloride salt (tert-butylmorpholine·HCl) dramatically improves its aqueous solubility and solid-state stability.
However, verifying the success of this salt formation while confirming the structural integrity of the sterically demanding tert-butyl group requires rigorous analytical validation. This guide provides an in-depth, causality-driven framework for identifying tert-butylmorpholine·HCl using Fourier Transform Infrared (FTIR) spectroscopy, directly comparing it against its free base and a less hindered analog, N-methylmorpholine hydrochloride.
Mechanistic Grounding: The Causality of IR Signatures
To move beyond simple pattern matching, an Application Scientist must understand the quantum mechanical and steric forces driving the spectral output. The IR spectrum of tert-butylmorpholine·HCl is defined by three critical diagnostic regions:
The Quaternized Amine (N-H⁺) Signature
When the free base is treated with hydrochloric acid, the tertiary nitrogen is protonated, forming an
The Steric tert-Butyl Signature
The tert-butyl group provides the necessary steric shielding around the morpholine ring. The Causality: The three methyl groups attached to a common quaternary carbon undergo symmetric bending (the "umbrella" mode). Because these groups are mechanically coupled, their vibrational energies interact, breaking degeneracy. This mechanical coupling splits the standard methyl bending absorption into a highly diagnostic doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹.
The Morpholine Core (C-O-C) Signature
The six-membered heterocycle contains an aliphatic ether linkage. The Causality: The asymmetric stretching of the C-O-C bond induces a massive change in the molecular dipole moment. This results in an intensely strong absorption band in the fingerprint region, typically appearing between 1000 and 1300 cm⁻¹[2]. Advanced IR spectroscopic studies have demonstrated that the exact position and shape of these morpholine ring bands are highly sensitive to the molecule's conformational state (Chair-Equatorial vs. Chair-Axial)[3].
Comparative Spectral Analysis
To definitively identify tert-butylmorpholine·HCl, it must be distinguished from unreacted starting materials or structurally similar analogs. The table below summarizes the quantitative spectral data used to differentiate the target salt from its free base and N-methylmorpholine·HCl.
| Spectral Feature | Physical Causality | tert-Butylmorpholine·HCl | tert-Butylmorpholine (Free Base) | N-Methylmorpholine·HCl |
| N-H⁺ Stretch | Protonation & H-bonding | 2400–2800 cm⁻¹ (Broad, strong) | Absent | 2400–2800 cm⁻¹ (Broad, strong) |
| tert-Butyl CH₃ Bend | Mechanical coupling of 3x CH₃ | 1365 & 1390 cm⁻¹ (Diagnostic doublet) | 1365 & 1390 cm⁻¹ (Diagnostic doublet) | Absent |
| N-CH₃ Bend | Symmetric bending of N-methyl | Absent | Absent | ~1450 cm⁻¹ (Singlet) |
| C-O-C Stretch | Asymmetric ether stretching | ~1110 cm⁻¹ (Strong) | ~1115 cm⁻¹ (Strong) | ~1105 cm⁻¹ (Strong) |
| C-H Stretch | Aliphatic ring & alkyl stretching | 2850–2980 cm⁻¹ | 2800–2980 cm⁻¹ | 2850–2960 cm⁻¹ |
Insight: The successful formation of the salt is confirmed by the appearance of the 2400–2800 cm⁻¹ band, while the retention of the 1365/1390 cm⁻¹ doublet verifies that the sterically hindered tert-butyl group has not been cleaved during acidic workup.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
Amine hydrochlorides are notoriously hygroscopic. If exposed to ambient humidity, absorbed water will produce a massive O-H stretch (~3300 cm⁻¹) and bending mode (~1640 cm⁻¹) that can artificially broaden and completely obscure the critical N-H⁺ region. To combat this, the following Attenuated Total Reflectance (ATR) protocol is designed as a self-validating system .
Step 1: Environmental Control & System Calibration
-
Action: Purge the FTIR spectrometer optics and sample compartment with dry nitrogen (dew point < -40°C) for a minimum of 30 minutes prior to analysis.
-
Validation: Acquire a scan of a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ peak is sharp and that no water vapor rotational bands are present in the 3500–3900 cm⁻¹ region.
Step 2: Baseline Verification
-
Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to flash evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Validation: The single-beam background energy profile must match the manufacturer's clean-crystal baseline. This mathematically ensures no cross-contamination from previous samples.
Step 3: Sample Acquisition
-
Action: Transfer the tert-butylmorpholine·HCl sample directly from a vacuum desiccator to the ATR crystal. Apply consistent, high pressure using the ATR anvil to ensure intimate optical contact with the diamond crystal.
-
Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).
Step 4: Spectral Deconvolution & Orthogonal Validation
-
Action: Apply an atmospheric compensation algorithm if any residual water vapor bands are detected.
-
Validation: Overlay the acquired spectrum with a reference spectrum of the free base. The protocol is validated if the 1365/1390 cm⁻¹ doublet perfectly aligns, while the broad 2400–2800 cm⁻¹ N-H⁺ band appears exclusively in the salt spectrum.
Workflow Visualization
Fig 1: Self-validating ATR-FTIR workflow for the identification of amine hydrochloride salts.
References
-
[1] Title: Water-soluble luminescent hybrid aminoclay grafted with lanthanide complexes synthesized by a Michael-like addition reaction | Source: rsc.org | 1
-
[2] Title: Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 - Smolecule | Source: smolecule.com | 2
-
[3] Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PubMed | Source: nih.gov | 3
Sources
GC-MS analysis protocols for volatile morpholine derivatives
As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by volatile morpholine derivatives. These compounds are ubiquitous—serving as corrosion inhibitors in industrial steam systems and acting as critical structural scaffolds in pharmaceutical development. However, their secondary amine structure, high polarity, and basicity cause severe adsorption onto active silanol sites within standard gas chromatography (GC) flow paths. This adsorption manifests as severe peak tailing, loss of sensitivity, and poor run-to-run reproducibility.
To overcome these challenges, analytical laboratories must choose between two dominant paradigms: Direct Analysis using specialized base-deactivated columns, or Chemical Derivatization followed by standard non-polar column analysis. This guide objectively compares these two methodologies, explaining the mechanistic causality behind each step to ensure your chosen protocol functions as a robust, self-validating system.
Biological Context: The Importance of Morpholine Scaffolds
Before addressing the chromatography, it is crucial to understand why the precise quantification of these derivatives matters. Morpholine rings are heavily favored in drug design because they improve aqueous solubility and engage in specific kinase hinge-region hydrogen bonding. A prime example is their integration into inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers[1].
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.
Workflow Comparison: Direct Injection vs. Derivatization
The choice of analytical protocol dictates the entire sample preparation workflow and hardware setup.
Caption: Workflow comparison: Direct analysis vs. NMOR derivatization for morpholine.
Protocol A: Direct Aqueous Injection via Base-Deactivated Columns
Product Focus: 2 / Restek Rtx-Volatile Amine[2]
Mechanistic Causality: Standard siloxane phases contain trace active silanols that act as weak acids, which strongly interact with the basic lone pair of the morpholine nitrogen. Base-deactivated columns employ proprietary surface chemistries (often utilizing multi-point base modification of the polymer backbone) that permanently mask these active sites. This prevents the molecules from sweeping past active sites and losing kinetic energy, enabling the direct injection of aqueous samples with highly symmetrical peaks[2].
Self-Validating Step-by-Step Methodology:
-
System Suitability (Blank): Inject 0.5 µL of LC-MS grade water to ensure the Ultra Inert inlet liner and column are free of ghost peaks.
-
Sample Preparation: Centrifuge the aqueous sample at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into a deactivated autosampler vial[1].
-
Instrument Setup: Install a base-deactivated column (e.g., CP-Volamine, 30 m × 0.32 mm)[2].
-
Injection: Inject 0.5 µL in split mode (1:50 ratio) at 200 °C. Causality: A high split ratio and small injection volume are mandatory to manage the massive expansion volume of water during vaporization, preventing inlet backflash[2].
-
Oven Program: Initial temperature 40 °C (hold 3 min), ramp at 10 °C/min to 200 °C (hold 5 min)[2].
-
MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Monitor the molecular ion (m/z 87) and major fragments (m/z 56, 28) in Selected Ion Monitoring (SIM) mode.
Protocol B: Derivatization to N-Nitrosomorpholine (NMOR)
Alternative Focus: Standard 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms or DB-1701) combined with Nitrosation[3]
Mechanistic Causality: When extreme trace-level sensitivity (sub-ppb) is required in complex matrices (like fruit peels or biological fluids), direct aqueous injection lacks the necessary pre-concentration.4 here[4]. Reacting morpholine with sodium nitrite in an acidic medium converts the secondary amine into N-nitrosomorpholine (NMOR)[4]. This reaction covalently shields the basic lone pair, drastically reducing polarity and allowing flawless elution on standard non-polar columns[1]. Furthermore, the subsequent liquid-liquid extraction (LLE) step provides significant sample pre-concentration and matrix isolation[3].
Self-Validating Step-by-Step Methodology:
-
Acidification: Transfer 2.0 mL of the filtered aqueous sample extract into a glass reaction vial. Add 200 µL of 0.05 M HCl. Causality: Optimizing the pH (ideal pH ~1.5 - 3.0) is critical to protonate the nitrite, generating the active nitrosonium ion (
) required for the reaction[3]. -
Derivatization: Add 200 µL of saturated sodium nitrite (
) solution and vortex for 30 seconds[3]. -
Incubation: Heat the mixture in a dry block at 40 °C for 5 minutes to drive the formation of NMOR to completion, then cool to room temperature[1].
-
Extraction: Add 0.5 mL of dichloromethane (DCM). Vortex vigorously for 1 minute to extract the NMOR derivative, then allow 10 minutes for phase separation[1]. Extract the lower organic layer.
-
GC-MS Analysis: Inject 1 µL of the DCM extract (splitless mode) onto a DB-1701 or DB-5ms column (30 m × 0.25 mm, 0.25 µm)[3].
-
Oven Program: 100 °C (hold 4 min), ramp at 10 °C/min to 120 °C, then 20 °C/min to 250 °C (hold 5 min)[4].
-
MS Detection: Monitor characteristic NMOR ions (m/z 116.1, 86.1) in SIM mode[4].
Quantitative Performance Comparison
To objectively evaluate these methodologies, the following table synthesizes validation data from recent literature and application notes[2][3][4].
| Parameter | Protocol A: Direct Injection (CP-Volamine) | Protocol B: NMOR Derivatization (DB-5ms/DB-1701) |
| Primary Advantage | High throughput, no toxic reagents | High sensitivity, matrix isolation |
| Sample Prep Time | < 5 minutes | 25 - 30 minutes |
| Limit of Detection (LOD) | ~ 20 - 50 µg/L | 1.3 - 7.3 µg/L (or µg/kg) |
| Limit of Quantification (LOQ) | ~ 100 µg/L | 4.1 - 24.4 µg/L (or µg/kg) |
| Linearity Range | 0.1 - 50 mg/L | 10 - 500 µg/L |
| Spike Recovery | 90.0% - 98.5% | 88.6% - 109.0% |
| Precision (RSD) | 3.5% - 6.0% | 1.4% - 9.4% |
Scientist's Verdict: For pharmaceutical QA/QC environments where morpholine is a high-concentration synthetic intermediate, Protocol A (Direct Injection) is vastly superior due to its rapid turnaround and elimination of derivatization artifacts. Conversely, for trace-level environmental or food safety testing (e.g., morpholine residues in agricultural products), Protocol B remains the gold standard due to the sub-ppb sensitivity unlocked by the extraction pre-concentration effect.
References
- BenchChem Technical Support Team.
- BenchChem Technical Support Team.
- "Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry." Foods (NIH/PMC).
- "Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column." Agilent Technologies.
- "Gas Chromatography (GC) Column Selection Guide." Sigma-Aldrich.
Sources
Safety Operating Guide
2-Tert-butylmorpholine hydrochloride proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and proper disposal of specialized chemical intermediates is just as critical as their application in drug development. 2-Tert-butylmorpholine hydrochloride (CAS: 1795506-03-4) is a highly specific morpholine derivative frequently utilized in pharmaceutical synthesis.
While the free-base form of morpholine is a flammable and corrosive liquid, the hydrochloride salt presents a different physicochemical profile—primarily acting as a hygroscopic solid and a respiratory irritant. This guide provides a self-validating, step-by-step operational protocol for the safe containment, profiling, and disposal of this compound, grounded in established environmental and safety regulations.
Physicochemical & Hazard Profiling
Before executing any disposal plan, it is critical to understand the material's hazard profile. The presence of the amine nitrogen and the chloride counterion directly dictates the required thermal destruction methods.
Table 1: Physicochemical & Hazard Profile
| Parameter | Value / Description |
|---|---|
| CAS Number | 1795506-03-4[1] |
| Molecular Formula | C8H18ClNO[1] |
| Physical State | Solid (Crystalline Powder) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1] |
| Thermal Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (HCl) gas[2] |
Table 2: Logistical Disposal Parameters
| Parameter | Operational Requirement |
|---|---|
| Primary Disposal Method | Controlled thermal incineration[3] |
| Required Equipment | Incinerator equipped with an afterburner and alkaline scrubber[3] |
| EPA Waste Code (Aqueous) | D002 (If in solution and pH ≤ 2.0)[4] |
| Incompatible Materials | Strong oxidizing agents[2] |
Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental contamination via drainage systems.
Workflow for 2-tert-butylmorpholine HCl spill containment and disposal routing.
Step-by-Step Spill Response Methodology
-
Evacuate and Isolate: Immediately restrict access to the spill area. Personnel must don a NIOSH/EN 143 approved particulate respirator, chemical-resistant gloves, and safety goggles (2)[2].
-
Assess Material State: Determine if the spill is dry powder or an aqueous solution.
-
Dry Powder Containment: Using non-sparking tools, carefully sweep the solid into a pile.
-
Aqueous Containment: If the salt is in solution, absorb the liquid using an inert, non-combustible material such as vermiculite or dry sand (3)[3].
-
Transfer and Seal: Place all collected material into a hermetically sealed, chemically compatible hazardous waste container.
-
Site Decontamination: Only after bulk removal, wash the affected area with water.
Operational Disposal Logistics
Disposal of 2-tert-butylmorpholine hydrochloride cannot be routed through standard municipal solid waste or standard biological incineration. It requires a specific chemical waste profile.
Step-by-Step Disposal Methodology
-
Waste Segregation & Packaging: Store the sealed waste containers in a cool, dry, and well-ventilated area.
-
Waste Profiling: Label the containers with appropriate GHS pictograms (Harmful/Irritant). If the waste is an aqueous solution, test the pH prior to profiling.
-
Facility Routing: Transfer the profiled waste to a licensed hazardous waste management facility authorized for complex chemical incineration.
-
Controlled Incineration (Critical Step): Instruct the facility to dispose of the compound via controlled incineration.
-
Causality: Because the molecule contains an amine nitrogen and a chloride counterion, thermal destruction will rapidly evolve toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas (2)[2]. Standard incineration is insufficient; the facility must utilize an incinerator equipped with an active afterburner and an alkaline scrubber system to neutralize these acidic and toxic effluents before environmental release (3)[3].
-
References
- BLD Pharm. "2-tert-Butylmorpholine hydrochloride".
- TCI Chemicals. "SAFETY DATA SHEET: Morpholine Hydrochloride". Source: TCI EUROPE N.V.
- Fisher Scientific. "SAFETY DATA SHEET: N-(2-Chloroethyl)morpholine hydrochloride". Source: Fisher Scientific.
- Santa Cruz Biotechnology. "4-(2-Chloroethyl)morpholine hydrochloride". Source: SCBT.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
